3-(tert-Butyl)-4-hydroxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQNZPYFQSOAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594013 | |
| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4910-04-7 | |
| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological relevance of 3-(tert-Butyl)-4-hydroxybenzonitrile.
Core Chemical Properties
This compound is a substituted aromatic nitrile. The presence of the nitrile and hydroxyl functional groups, along with the bulky tert-butyl group, imparts specific chemical characteristics to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 4910-04-7 | [1][2] |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 175.099714038 Da | [1][2] |
| Topological Polar Surface Area | 44 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Note: Some properties for the related compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile are available and may offer comparative insights. It has a melting point of 144°C and a boiling point of 311.2°C at 760 mmHg.[3][4]
Experimental Protocols
2.1. General Synthesis of Hydroxybenzonitriles
A common method for the synthesis of p-hydroxybenzonitrile involves the reaction of a p-halophenol with a cyanide source, often in the presence of a catalyst.
-
Example Protocol for p-hydroxybenzonitrile from p-chlorophenol:
-
A mixture of p-chlorophenol, cuprous cyanide, and a high-boiling solvent such as N-methylpyrrolidone is heated at reflux for several hours.[5]
-
The reaction mixture is then concentrated, and the residue is treated with hydrochloric acid.[5]
-
A solution of ferric chloride is added to the mixture, which is then heated.[5]
-
After cooling, the product is extracted with an organic solvent like ethyl ether.[5]
-
The organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[5]
-
2.2. Conversion of Nitriles to N-tert-butyl Amides (Modified Ritter Reaction)
The nitrile group of this compound can be converted to an N-tert-butyl amide, which can be a valuable transformation in medicinal chemistry.
-
General Procedure:
-
The nitrile is stirred in tert-butyl acetate.
-
A catalytic amount of sulfuric acid is added.
-
The reaction is maintained at a specific temperature (e.g., 42°C) for a few hours.[6]
-
The product is isolated by neutralizing the acid and filtering the resulting precipitate.[6] This method has been shown to be effective for a variety of aromatic and aliphatic nitriles, with high yields reported.[6]
-
Spectroscopic Data
While specific spectroscopic data for this compound was not found in the search results, typical spectral characteristics can be inferred based on its structure.
-
¹H NMR: Expect signals corresponding to the tert-butyl protons, the aromatic protons, and the hydroxyl proton. The aromatic protons would likely show a coupling pattern indicative of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Expect signals for the nitrile carbon, the carbons of the benzene ring (including those bearing the hydroxyl, tert-butyl, and nitrile groups), and the carbons of the tert-butyl group.
-
IR Spectroscopy: Expect characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and tert-butyl groups.
-
Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (175.23).
Biological Activity and Signaling Pathways
Currently, there is limited direct information available in the search results regarding the specific biological activities and signaling pathway interactions of this compound. However, the biological activities of structurally related compounds can provide valuable insights.
-
Antioxidant and Anti-inflammatory Potential: The structurally similar compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile is known to act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[3] It has also been investigated as an inhibitor of enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.[3]
-
Cell Transformation Activity: The related compound 3-tert-butyl-4-hydroxyanisole (BHA) has been shown to have promoting activity in BALB/3T3 cell transformation when used in combination with an initiator like 3-methylcholanthrene.[7]
-
Antimicrobial and Other Activities of Analogs: The analog 2,4-Di-tert-butylphenol exhibits a broad range of biological activities, including anti-coxsackievirus, anti-herpes virus, and antifungal properties.[8]
Given the lack of specific data on the signaling pathways affected by this compound, a diagram illustrating a potential experimental workflow for its investigation is provided below.
Visualizations
Experimental Workflow for Investigating Biological Activity
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Hypothetical Signaling Pathway Inhibition
Based on the anti-inflammatory activity of related compounds, a hypothetical pathway is presented.
Caption: A hypothetical mechanism of action where this compound inhibits a key enzyme in an inflammatory signaling pathway.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a chemical compound with potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This guide provides a summary of its known properties and a framework for future studies. The synthesis and biological evaluation of this and related compounds could lead to the development of novel therapeutic agents.
References
- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 7. Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS: 4910-04-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and biological significance of 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS: 4910-04-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and specialty chemical synthesis. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide extrapolates potential activities based on the well-documented properties of structurally related phenolic and benzonitrile compounds. Detailed, albeit generalized, experimental protocols for its synthesis and for relevant biological assays are provided to facilitate further investigation.
Chemical and Physical Properties
This compound is a substituted aromatic compound characterized by a benzonitrile core with a tert-butyl group at position 3 and a hydroxyl group at position 4.[1]
| Property | Value | Reference |
| CAS Number | 4910-04-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |
| Synonyms | 3-tert-Butyl-4-hydroxy-benzonitrile; Benzonitrile, 3-(1,1-dimethylethyl)-4-hydroxy- | [1] |
| Appearance | Not specified; likely a solid at room temperature | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in organic solvents | |
| XLogP3 | 2.9 | [1] |
Synthesis of this compound
-
Route A: Friedel-Crafts Alkylation of 4-hydroxybenzonitrile. This is a common method for introducing alkyl groups to an aromatic ring.[2]
-
Route B: Cyanation of 2-tert-butylphenol. This involves the introduction of a nitrile group onto the phenol ring.
Below are generalized experimental protocols for these synthetic strategies.
Experimental Protocol: Friedel-Crafts Alkylation of 4-hydroxybenzonitrile (Hypothetical)
This protocol is based on general Friedel-Crafts alkylation procedures.[2]
Materials:
-
4-hydroxybenzonitrile
-
tert-Butanol or tert-butyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)[2]
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-hydroxybenzonitrile in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5°C.
-
Add tert-butanol or tert-butyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Friedel-Crafts Alkylation:
References
An In-depth Technical Guide to the Molecular Structure of 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(tert-Butyl)-4-hydroxybenzonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on structurally related compounds to infer potential characteristics and methodologies. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
This compound, also known as 2-tert-butyl-4-cyanophenol, is a substituted aromatic compound featuring a benzonitrile core with a tert-butyl group at position 3 and a hydroxyl group at position 4. This specific arrangement of functional groups, particularly the sterically hindering tert-butyl group adjacent to the hydroxyl group, suggests its potential as a hindered phenol antioxidant. Such compounds are of significant interest in medicinal chemistry and materials science for their ability to scavenge free radicals and inhibit oxidative processes. This guide summarizes the known physicochemical properties and provides insights into its synthesis and potential biological activities.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar benzene ring with three substituents. The presence of the electron-withdrawing nitrile group and the electron-donating hydroxyl and tert-butyl groups influences the electronic distribution and reactivity of the molecule.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| CAS Number | 4910-04-7 | Echemi[2] |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | PubChem[1] |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)C#N)O | PubChem[1] |
| InChI Key | WOQNZPYFQSOAJS-UHFFFAOYSA-N | Echemi[2] |
| Computed XLogP3 | 2.9 | PubChem[1] |
| Topological Polar Surface Area | 44 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.
-
tert-Butyl Protons: A singlet in the aliphatic region (typically δ 1.2-1.5 ppm) integrating to nine protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm).
-
Nitrile Carbon: A signal in the downfield region (typically δ 115-125 ppm).
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
Predicted IR (Infrared) Spectrum
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (175.23).
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group, and other characteristic fragments.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for similar compounds. A common approach for the synthesis of substituted benzonitriles is the cyanation of a corresponding aryl halide or the dehydration of an aldoxime.
General Synthetic Approach: Cyanation of 2-tert-Butyl-4-halophenol
This hypothetical protocol is based on the Rosenmund-von Braun reaction.
Materials:
-
2-tert-Butyl-4-bromophenol (starting material)
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-tert-butyl-4-bromophenol and a stoichiometric excess of copper(I) cyanide.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound is not available in the reviewed literature. However, its structure as a hindered phenol suggests a potential role as an antioxidant.
Hypothetical Antioxidant Mechanism
Hindered phenols are known to act as free radical scavengers. The bulky tert-butyl group ortho to the hydroxyl group sterically hinders the phenolic oxygen, making the corresponding phenoxy radical more stable and less likely to participate in further chain propagation reactions. The proposed antioxidant mechanism is illustrated below.
Caption: Hypothetical antioxidant mechanism of this compound.
In this proposed mechanism, this compound donates its phenolic hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxy radical. The stability of this radical is enhanced by the steric hindrance provided by the adjacent tert-butyl group, which prevents it from initiating new radical chain reactions.
Applications in Drug Development and Research
Given its structural features, this compound could serve as a valuable building block in medicinal chemistry and drug development.
-
Antioxidant Research: It can be investigated as a potential antioxidant for the prevention or treatment of diseases associated with oxidative stress.
-
Intermediate for Synthesis: It is a useful intermediate for the synthesis of more complex molecules with potential therapeutic activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.[3]
-
Stabilizer: In industrial applications, it could be explored as a stabilizer for polymers and other materials prone to oxidative degradation.[3]
Conclusion
This compound is a molecule with potential applications stemming from its hindered phenol structure. While there is a significant lack of specific experimental data in the current scientific literature, this guide provides a foundational understanding of its molecular properties and potential. Further research is warranted to elucidate its spectroscopic characteristics, develop optimized synthetic protocols, and explore its biological activities and potential involvement in cellular signaling pathways. Such studies will be crucial for unlocking the full potential of this compound in both academic research and industrial applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butyl)-4-hydroxybenzonitrile is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group and a sterically hindered phenol, suggests a range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly as an antioxidant. Given the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 3,5-di-tert-butyl-4-hydroxybenzonitrile, is included for comparative purposes and to provide a foundational understanding.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the scientific literature. However, computed properties are available from databases such as PubChem. For comparative purposes, the experimental data for the closely related compound, 3,5-di-tert-butyl-4-hydroxybenzonitrile, is also provided.
Table 1: Physical and Chemical Properties
| Property | This compound | 3,5-di-tert-butyl-4-hydroxybenzonitrile |
| Molecular Formula | C₁₁H₁₃NO[1][2] | C₁₅H₂₁NO[3][4] |
| Molecular Weight | 175.23 g/mol [1][2] | 231.33 g/mol [3][4] |
| CAS Number | 4910-04-7[1][2] | 1988-88-1[3][4] |
| Appearance | Not Reported | Solid |
| Melting Point | Not Reported | 141-144 °C[5][6] |
| Boiling Point | Not Reported | 311.2 °C at 760 mmHg[6] |
| Solubility | Not Reported | Not Reported |
| Storage Temperature | 2-8°C[7] | Not Reported |
| XLogP3 (Computed) | 2.9[1] | 3.85888[6] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-tert-Butylphenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Diethyl ether
-
Sodium bicarbonate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Nitration of 2-tert-Butylphenol:
-
In a flask cooled in an ice bath, slowly add 2-tert-butylphenol to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2-tert-butyl-4-nitrophenol.
-
-
Reduction of the Nitro Group:
-
Dissolve the 2-tert-butyl-4-nitrophenol in ethanol and add iron powder.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove the iron, and neutralize the filtrate with a sodium bicarbonate solution.
-
Extract the product, 4-amino-2-tert-butylphenol, with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
-
Diazotization and Sandmeyer Reaction:
-
Dissolve the 4-amino-2-tert-butylphenol in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product, this compound, with diethyl ether.
-
Purification:
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group protons, aromatic protons in the ortho, meta, and para positions relative to the hydroxyl group, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon bearing the nitrile group.
-
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group[8]. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretch of the phenolic hydroxyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ). Common fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural features suggest potential as an antioxidant. Phenolic compounds, especially those with bulky alkyl groups ortho to the hydroxyl group, are known to be effective radical scavengers[9].
A plausible mechanism for the antioxidant activity of such compounds at the cellular level is the activation of the Keap1-Nrf2 signaling pathway[10]. This pathway is a key regulator of cellular responses to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription and leading to the synthesis of protective enzymes[10][11]. The structurally related compound, tert-butylhydroquinone (tBHQ), is a known activator of the Nrf2 pathway[12][13].
Caption: Putative activation of the Nrf2 signaling pathway by this compound.
References
- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 1988-88-1 | 4737-1-X5 | MDL MFCD00156137 | 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile | SynQuest Laboratories [synquestlabs.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. Cas 4910-04-7,3-TERT-BUTYL-4-HYDROXYBENZONITRILE | lookchem [lookchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 3-(tert-Butyl)-4-hydroxybenzonitrile: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific mechanism of action for 3-(tert-Butyl)-4-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a detailed analysis of its probable mechanisms based on the well-documented biological activities of structurally related phenolic and cyanophenol compounds. The presented quantitative data and experimental protocols are derived from studies on these analogs and should be interpreted as representative examples.
Executive Summary
This compound is a substituted phenolic compound with a chemical structure that suggests a range of potential biological activities. While primarily utilized as a chemical intermediate in the synthesis of antioxidants and polymer stabilizers, its structural motifs—a sterically hindered phenol and a benzonitrile group—imply a multifaceted mechanism of action at the cellular level. This technical guide consolidates the likely molecular mechanisms, supported by data from close structural analogs, to provide a comprehensive resource for researchers, scientists, and drug development professionals. The core inferred mechanisms include potent antioxidant activity through free radical scavenging, modulation of key cellular signaling pathways such as the Keap1-Nrf2 and NF-κB pathways, and potential inhibition of enzymes involved in inflammation and xenobiotic metabolism.
Inferred Mechanisms of Action
The biological activities of this compound are likely driven by the interplay of its hydroxyl, tert-butyl, and nitrile functional groups. The following sections detail the most probable mechanisms of action, drawing parallels with extensively studied analogous compounds like tert-butylhydroquinone (tBHQ), 3,5-di-tert-butyl-4-hydroxybenzonitrile, and 3-tert-butyl-4-hydroxyanisole (BHA).
Antioxidant Activity and Free Radical Scavenging
The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating further oxidation. This structure-activity relationship is a hallmark of many synthetic phenolic antioxidants.
Activation of the Keap1-Nrf2 Signaling Pathway
A plausible and significant mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or those that induce mild oxidative stress, such as the tBHQ analog, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione biosynthesis.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2). Some phenolic compounds have been shown to inhibit NF-κB activation. This can occur through various mechanisms, including the prevention of IκB degradation or the direct inhibition of NF-κB's DNA binding activity. Given the anti-inflammatory properties of related compounds, it is plausible that this compound could also exert anti-inflammatory effects via this pathway.
Enzyme Inhibition
Structurally related hindered phenols have demonstrated inhibitory activity against several classes of enzymes.
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The di-tert-butyl analog of this compound has been reported to inhibit these enzymes, suggesting a direct anti-inflammatory mechanism.
-
Cytochrome P450 (CYP) Enzymes: The structurally similar compound BHA has been shown to inhibit certain cytochrome P450 isoforms. CYPs are a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Quantitative Data from Structurally Related Compounds
The following tables summarize the reported in vitro activities of compounds structurally related to this compound. This data provides a quantitative basis for the inferred mechanisms of action.
Table 1: Antioxidant and Enzyme Inhibitory Activities of Related Phenolic Compounds
| Compound | Assay | Target/Endpoint | IC50 / Activity | Reference |
| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | Enzyme Inhibition | 5-Lipoxygenase | - | [1] |
| Enzyme Inhibition | Cyclooxygenase | - | [1] | |
| tert-Butylhydroquinone (tBHQ) | Nrf2 Activation | Nrf2 Nuclear Translocation | Significant at 10 µM | [2] |
| Nrf2 Activation | HO-1, NQO1 mRNA induction | Significant at ≥ 0.1 µM | [2] | |
| NF-κB Inhibition | NF-κB DNA Binding | Inhibition at 1 µM | [3] | |
| 3-tert-Butyl-4-hydroxyanisole (BHA) | Enzyme Inhibition | Cytochrome P-450IIB4 (7-ethoxycoumarin O-deethylation) | 28 µM | [4] |
| Enzyme Inhibition | Cytochrome P-450IIB4 (cyclohexane hydroxylation) | 75 µM | [4] | |
| Enzyme Inhibition | Cytochrome P-450IA2 (7-ethoxyresorufin O-deethylation) | ~225 µM | [4] |
Note: Specific IC50 values for 3,5-Di-tert-butyl-4-hydroxybenzonitrile on COX and LOX were not available in the searched literature, although inhibitory activity was mentioned.
Experimental Protocols for Key Assays
The following are representative protocols for assessing the key inferred biological activities of this compound, based on methodologies used for its structural analogs.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to separate wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).
-
Western Blot for Nrf2 Nuclear Translocation
Principle: This protocol determines the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells treated with the test compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) in appropriate media.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1) to determine the relative increase in nuclear Nrf2.
-
NF-κB DNA Binding Assay (ELISA-based)
Principle: This assay quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence immobilized on a microplate.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with the test compound for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide, LPS) for a defined period (e.g., 30 minutes).
-
-
Nuclear Protein Extraction:
-
Harvest the cells and extract nuclear proteins using a commercial kit.
-
Quantify the protein concentration of the nuclear extracts.
-
-
ELISA Procedure:
-
Add the nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow NF-κB to bind to the DNA.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Compare the absorbance of samples from treated cells to that of untreated, stimulated cells to determine the percentage of inhibition of NF-κB DNA binding.
-
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Protocol:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2.
-
Prepare solutions of the test compound at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
-
Data Analysis:
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be made based on its chemical structure and the well-established activities of its close analogs. The primary mechanisms are likely to involve antioxidant activity through free radical scavenging, cytoprotection via the activation of the Nrf2 signaling pathway, and anti-inflammatory effects through the inhibition of the NF-κB pathway and key inflammatory enzymes such as COX and LOX. The experimental protocols and quantitative data provided in this guide for related compounds offer a robust framework for the future investigation and characterization of the biological activities of this compound. Further research is warranted to elucidate its specific molecular targets and to confirm these inferred mechanisms, which will be crucial for evaluating its potential in therapeutic applications.
References
The Evolving Landscape of Phenolic Antioxidants: A Technical Guide to the Biological Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of 3-(tert-Butyl)-4-hydroxybenzonitrile. This guide provides a comprehensive overview of the known biological activities of structurally related compounds, particularly its di-tert-butylated analog, 3,5-di-tert-butyl-4-hydroxybenzonitrile, and other phenolic antioxidants. The presented data and experimental protocols are derived from studies on these analogs and should be considered as a predictive reference for the potential activities of this compound, warranting further investigation for validation.
Introduction
Phenolic compounds are a cornerstone of antioxidant research and development, with broad applications in the pharmaceutical, food, and materials industries. The strategic substitution of the phenolic ring with bulky alkyl groups, such as tert-butyl moieties, has been a key strategy to enhance their stability and efficacy. This guide focuses on the biological activity of this compound, a mono-tert-butylated phenolic nitrile. While direct experimental data on this specific molecule is scarce, this document synthesizes the wealth of information available for its close structural analogs to provide a predictive framework for its potential biological functions.
Core Biological Activities of Structurally Related Phenolic Compounds
The biological activities of tert-butylated phenols are predominantly attributed to their antioxidant properties, which in turn influence a cascade of cellular processes, including inflammation and cytotoxicity. The presence, number, and position of the tert-butyl groups significantly modulate these effects.
Antioxidant Activity
The primary mechanism of antioxidant action for hindered phenols is their ability to act as hydrogen atom donors to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The bulky tert-butyl groups sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical and prevents its participation in pro-oxidant activities.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 3-tert-Butyl-4-methoxyphenol (BHA) | DPPH Radical Scavenging | 0.0052 mg/mL | [1] |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 0.011 mg/mL | [1] |
| 3-tert-Butyl-4-methoxyphenol (BHA) | Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g | [1] |
| Butylated Hydroxytoluene (BHT) | Ferric Reducing Antioxidant Power (FRAP) | 9928 µmol Fe²⁺/g | [1] |
Note: Lower IC50 values indicate higher antioxidant potency.
Anti-inflammatory Activity
The antioxidant properties of phenolic compounds are intrinsically linked to their anti-inflammatory effects. By quenching reactive oxygen species (ROS), these molecules can modulate inflammatory signaling pathways. For instance, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to synergistically inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2][3]. This suggests that this compound may also possess anti-inflammatory potential through the modulation of key inflammatory mediators.
Cytotoxic and Anticancer Potential
The cytotoxic effects of phenolic compounds are complex and often dose-dependent. While their antioxidant activity can be protective, pro-oxidant effects at higher concentrations can induce apoptosis in cancer cells. Quantitative structure-activity relationship (QSAR) studies on various phenolic compounds have revealed that their cytotoxicity is influenced by factors such as hydrophobicity and the steric and electronic properties of their substituents[4][5]. For example, a derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene, AG17, has demonstrated growth inhibition in a panel of human tumor cell lines by disrupting mitochondrial function[6].
Table 2: Cytotoxic Activity of a Structurally Related Compound
| Compound | Cell Line | Activity | Mechanism | Reference |
| Tyrphostin AG17 | HL-60(TB) | 50% growth inhibition at 0.7-4.0 µM | Disruption of mitochondrial function | [6] |
Potential Signaling Pathway Involvement
Based on the activities of related phenolic antioxidants, this compound could potentially modulate several key signaling pathways.
Caption: Predicted signaling pathways modulated by this compound.
Experimental Protocols for Evaluating Biological Activity
The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound, based on standard assays used for similar phenolic compounds.
Antioxidant Activity Assays
Caption: General workflow for in vitro antioxidant capacity determination.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the compound.
-
In a 96-well plate, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well containing the compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay [1]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.
-
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Add the FRAP reagent to the wells of a 96-well plate.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as Fe²⁺ equivalents.
-
Anti-inflammatory Activity Assay
Inhibition of NO Production in LPS-Stimulated Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO inhibition.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
While a definitive biological profile of this compound remains to be experimentally elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The mono-tert-butyl substitution pattern suggests a nuanced activity profile that may differ from its di-tert-butylated counterparts, potentially offering a unique balance of efficacy and safety.
Future research should focus on the direct experimental validation of these predicted activities. Quantitative assays for antioxidant capacity, coupled with cell-based studies to investigate anti-inflammatory and cytotoxic effects, are crucial next steps. Furthermore, elucidating the specific signaling pathways modulated by this compound will be paramount in understanding its mechanism of action and unlocking its full therapeutic potential. This technical guide serves as a roadmap for such investigations, paving the way for the development of novel therapeutics based on this promising phenolic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile: Exploring its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butyl)-4-hydroxybenzonitrile, a substituted phenolic compound, holds significant potential as a versatile intermediate in various fields of chemical and pharmaceutical research. Its unique structural features, comprising a nitrile group, a hydroxyl group, and a bulky tert-butyl group on a benzene ring, provide a scaffold for the synthesis of a diverse range of derivatives with potential biological activities. This technical guide aims to provide a comprehensive overview of the known and potential research applications of this compound, focusing on its synthesis, chemical properties, and prospective utility in drug discovery and materials science. While direct and extensive research on this specific molecule is emerging, this guide will draw upon data from structurally related compounds to highlight its potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes its key computed properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |
| CAS Number | 4910-04-7 | [1][2] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 175.099714038 Da | [1] |
| Topological Polar Surface Area | 44 Ų | [1] |
Synthesis and Chemical Reactivity
This compound is primarily utilized as a chemical intermediate.[2] Its synthesis and subsequent reactions are key to developing novel compounds.
General Synthetic Approach
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, a general synthetic strategy can be inferred from standard organic chemistry principles. A plausible route would involve the cyanation of a corresponding brominated precursor, 3-bromo-5-tert-butylphenol, which can be synthesized from 2-tert-butylphenol.
Chemical Reactivity and Derivatization
The presence of the hydroxyl and nitrile functional groups makes this compound a valuable scaffold for further chemical modifications. The hydroxyl group can undergo etherification and esterification reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up avenues for creating a library of derivatives with diverse functionalities.
Potential Research Applications
Based on the activities of structurally similar compounds, this compound holds promise in several research areas.
Agrochemicals
This chemical serves as a building block for creating compounds with potential pesticidal or herbicidal properties.[2] The benzonitrile moiety is a common feature in a number of commercial herbicides.
Materials Science
The antioxidant properties of the hindered phenol group suggest its utility in the production of antioxidants and stabilizers for polymers and plastics.[2] The tert-butyl group enhances steric hindrance around the hydroxyl group, which can improve the stability and longevity of the material by preventing oxidative degradation.
Pharmaceutical Research and Drug Development
The core structure of this compound is a promising starting point for the development of novel therapeutic agents. Its versatility in chemical reactions makes it a useful component in designing new drug molecules.[2]
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The di-tert-butylated analog, 3,5-di-tert-butyl-4-hydroxybenzonitrile, has been noted for its antioxidant activity.[3] Derivatives of this analog have shown superior radical scavenging activity compared to the widely used antioxidant BHT.[3] Furthermore, derivatives of 3,5-di-tert-butyl-4-hydroxybenzylidene have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing potency comparable to indomethacin but with reduced ulcerogenic effects.[4]
While no specific enzyme inhibition data is available for this compound, its structural similarity to other phenolic compounds suggests potential activity against various enzymes. For instance, many phenolic compounds are known to interact with and inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. Further research is warranted to explore the inhibitory potential of this compound and its derivatives against a panel of clinically relevant enzymes.
Experimental Protocols
DPPH Radical Scavenging Assay (Adapted from protocols for similar compounds)
This assay is a standard method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
MTT Cytotoxicity Assay (General Protocol)
This assay is used to assess the effect of a compound on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and prepare serial dilutions in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound.
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion and Future Directions
This compound is a promising chemical entity with a range of potential applications in agrochemicals, materials science, and particularly in pharmaceutical research. Its structural features suggest potential as a precursor for compounds with significant antioxidant, anti-inflammatory, and enzyme-inhibitory activities. While the current body of research on this specific molecule is limited, the data available for its structural analogs strongly support the need for further investigation.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring modifications at the hydroxyl and nitrile positions to establish structure-activity relationships.
-
Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of biological targets, including various enzymes, receptors, and cell lines.
-
Mechanistic studies: Elucidating the precise mechanisms of action for any identified bioactive compounds, including their effects on cellular signaling pathways.
By systematically exploring the chemical and biological properties of this compound and its derivatives, the scientific community can unlock its full potential for the development of novel and innovative solutions in medicine and technology.
References
- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 4. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile: From Synthesis to Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(tert-butyl)-4-hydroxybenzonitrile, a key chemical intermediate in various fields of chemical synthesis, with a particular focus on its role in the development of novel therapeutics. This document details its chemical properties, synthesis, and its notable application as a building block for potent enzyme inhibitors.
Introduction
This compound (CAS No. 4910-04-7) is a substituted phenol derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a sterically hindering tert-butyl group adjacent to a hydroxyl group on a benzonitrile framework, provides a unique combination of reactivity and stability. While its historical discovery and initial synthesis are not extensively documented in readily available literature, its modern applications are notable, particularly in the synthesis of antioxidants, polymer stabilizers, and, most significantly, as a precursor to advanced pharmaceutical compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 4910-04-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | --INVALID-LINK-- |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)C#N)O | --INVALID-LINK-- |
| InChI Key | WOQNZPYFQSOAJS-UHFFFAOYSA-N | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder (typical) | General Knowledge |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and plausible route involves the conversion of the corresponding aldehyde, 3-(tert-butyl)-4-hydroxybenzaldehyde, to the nitrile.
Step 1: Formation of 3-(tert-butyl)-4-hydroxybenzaldehyde oxime
-
Dissolve 3-(tert-butyl)-4-hydroxybenzaldehyde in a suitable solvent such as ethanol or aqueous ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl released.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and washing.
Step 2: Dehydration of the oxime to this compound
-
The crude oxime is then subjected to dehydration. A variety of reagents can be employed for this step, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
The reaction is typically heated, and upon completion, the reaction mixture is worked up by quenching with water or ice, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of substituted benzonitriles from their corresponding benzaldehydes.
Role in Drug Development: Intermediate for Autotaxin Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of autotaxin (ATX).[2] Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[3]
The dysregulation of the ATX-LPA signaling axis has been implicated in a range of diseases, including cancer, fibrosis, and inflammatory disorders. Consequently, the inhibition of ATX is a promising therapeutic strategy for these conditions.[3] The development of small molecule inhibitors that can block the activity of ATX is an active area of research in medicinal chemistry.
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of LPA receptors, leading to downstream cellular responses.
This compound serves as a crucial starting material for the elaboration of more complex molecular architectures that are designed to bind to and inhibit autotaxin. The phenol and nitrile functionalities, along with the specific substitution pattern on the aromatic ring, are key features that medicinal chemists utilize to build molecules with high affinity and selectivity for the target enzyme. The tert-butyl group often plays a role in establishing favorable hydrophobic interactions within the enzyme's binding pocket.
Other Applications
Beyond its role in drug discovery, this compound is also utilized as an intermediate in the synthesis of:
-
Antioxidants: The sterically hindered phenol moiety is a well-known structural motif in antioxidants, which are used to prevent degradation in a variety of materials.
-
Polymer Stabilizers: It can be incorporated into larger molecules that act as stabilizers to protect polymers from degradation by heat, light, and oxidation.[1]
-
Specialty Chemicals: It serves as a building block for specialty chemicals used in the coatings and adhesives industries to enhance performance and durability.[1]
-
Agrochemicals: In agrochemical research, it can be a precursor for compounds with potential pesticidal or herbicidal properties.[1]
Conclusion
This compound is a valuable chemical intermediate with a growing importance in the field of drug discovery, particularly as a key component in the synthesis of novel autotaxin inhibitors. Its unique structural features make it a versatile building block for creating complex molecules with specific biological activities. While its early history is not well-documented, its current applications highlight its significance for researchers and scientists in both academic and industrial settings. Further exploration of its synthetic utility is likely to lead to the discovery of new applications in materials science and medicinal chemistry.
References
Spectroscopic Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(tert-Butyl)-4-hydroxybenzonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from structurally similar compounds. It includes detailed, generalized experimental protocols for acquiring such data and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.6 | d | 1H | Ar-H (ortho to -CN, meta to -OH) |
| ~ 7.4 - 7.5 | dd | 1H | Ar-H (ortho to -CN and -C(CH₃)₃) |
| ~ 6.9 - 7.0 | d | 1H | Ar-H (ortho to -OH) |
| ~ 5.0 - 6.0 | br s | 1H | -OH |
| 1.44 | s | 9H | -C(CH₃)₃ |
Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | Ar-C-OH |
| ~ 139 | Ar-C-C(CH₃)₃ |
| ~ 134 | Ar-CH (ortho to -CN, meta to -OH) |
| ~ 131 | Ar-CH (ortho to -CN and -C(CH₃)₃) |
| ~ 119 | -CN |
| ~ 116 | Ar-CH (ortho to -OH) |
| ~ 103 | Ar-C-CN |
| 35.1 | -C(CH₃)₃ |
| 29.8 | -C(CH₃)₃ |
Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad, Medium | O-H stretch (phenolic) |
| ~ 3050 - 3000 | Medium | Ar C-H stretch |
| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (-C(CH₃)₃) |
| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch |
| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1250 | Strong | C-O stretch (phenol) |
Predicted data is based on characteristic functional group absorption frequencies.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 175.10 | [M]⁺, Molecular Ion |
| 160.08 | [M-CH₃]⁺, Loss of a methyl group |
The exact mass of this compound (C₁₁H₁₃NO) is 175.0997 g/mol .[1]
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Perform a baseline correction and, if necessary, an ATR correction.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution if any particulates are present.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. Key fragments for this compound would likely arise from the loss of a methyl group ([M-15]⁺) from the tert-butyl group.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.
References
The Pivotal Role of 3-(tert-Butyl)-4-hydroxybenzonitrile in Modern Organic Synthesis: An In-depth Technical Guide
Introduction: 3-(tert-Butyl)-4-hydroxybenzonitrile, a strategically functionalized aromatic compound, has emerged as a valuable intermediate in the landscape of organic synthesis. Its unique structural features, comprising a sterically hindering tert-butyl group adjacent to a reactive hydroxyl functionality and a versatile nitrile group, make it a sought-after building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid at room temperature with the following key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO[1] |
| Molecular Weight | 175.23 g/mol [1] |
| CAS Number | 4910-04-7[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not available in searched results |
| Boiling Point | Data not available in searched results |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| XLogP3 | 2.9[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the cyano group onto a pre-functionalized tert-butylated phenol. A plausible and efficient method involves a multi-step sequence starting from 2-tert-butylphenol.
Experimental Protocol: Synthesis via Formylation of 2-tert-Butylphenol and Subsequent Conversion to Nitrile
This protocol outlines a two-step synthesis: the formylation of 2-tert-butylphenol to produce 3-tert-butyl-4-hydroxybenzaldehyde, followed by the conversion of the aldehyde to the corresponding nitrile.
Step 1: Synthesis of 3-tert-Butyl-4-hydroxybenzaldehyde (via Duff Reaction)
Materials:
-
2-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
A mixture of 2-tert-butylphenol (15.0 g, 0.1 mol), hexamethylenetetramine (28.0 g, 0.2 mol), glycerol (100 mL), and boric acid (7.5 g) is heated to 150-160 °C with stirring for 20 minutes.
-
The reaction mixture is then cooled to room temperature, and a solution of 50 mL of concentrated hydrochloric acid in 100 mL of water is added.
-
The resulting mixture is heated to boiling for 10 minutes and then allowed to cool.
-
The product is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-tert-butyl-4-hydroxybenzaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Expected Yield: ~70-80%
Step 2: Conversion of 3-tert-Butyl-4-hydroxybenzaldehyde to this compound
Materials:
-
3-tert-Butyl-4-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Toluene
Procedure:
-
A mixture of 3-tert-butyl-4-hydroxybenzaldehyde (17.8 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and sodium formate (13.6 g, 0.2 mol) in 100 mL of formic acid is heated at reflux for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a solvent mixture such as toluene-hexane.
Expected Yield: ~85-95%
Overall Synthetic Workflow:
Caption: Synthetic pathway from 2-tert-butylphenol to this compound.
Key Reactions of this compound as an Intermediate
The strategic placement of the hydroxyl, tert-butyl, and nitrile groups allows for a variety of subsequent transformations, making this compound a versatile intermediate.
O-Alkylation
The phenolic hydroxyl group can be readily alkylated to introduce various side chains, a common strategy in the synthesis of pharmaceutical analogues.
Experimental Protocol: O-Alkylation with Isobutyl Bromide
Materials:
-
This compound
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.75 g, 10 mmol) in 20 mL of anhydrous DMF, potassium carbonate (2.07 g, 15 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Isobutyl bromide (1.64 g, 12 mmol) is added dropwise, and the reaction mixture is heated to 60 °C for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into 100 mL of water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 3-(tert-butyl)-4-isobutoxybenzonitrile, is purified by column chromatography on silica gel.
Expected Yield: ~90-98%
Reaction Scheme:
Caption: O-Alkylation of this compound.
Electrophilic Aromatic Substitution (Nitration)
The aromatic ring can undergo electrophilic substitution, with the directing effects of the hydroxyl and tert-butyl groups influencing the position of substitution. Nitration is a key example of such a transformation.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
Procedure:
-
This compound (1.75 g, 10 mmol) is dissolved in 20 mL of dichloromethane and cooled to 0 °C in an ice bath.
-
A cooled mixture of fuming nitric acid (0.7 mL, ~11 mmol) and concentrated sulfuric acid (1 mL) is added dropwise to the solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by carefully pouring it into 50 g of crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting nitro derivative is purified by column chromatography.
Expected Yield: ~75-85% (mixture of isomers may be obtained)
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, providing a key functional handle for further derivatization.
Experimental Protocol: Reduction to 3-(tert-Butyl)-4-hydroxybenzylamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of this compound (1.75 g, 10 mmol) in 20 mL of anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (0.57 g, 15 mmol) in 30 mL of anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of 0.6 mL of water, 0.6 mL of 15% aqueous sodium hydroxide, and 1.8 mL of water.
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-(tert-butyl)-4-hydroxybenzylamine.
Expected Yield: ~80-90%
Applications in Drug Development
The structural motifs present in this compound and its derivatives are found in various biologically active molecules. This makes it a valuable intermediate in the synthesis of potential therapeutic agents.
Potential as a Precursor for Febuxostat Analogues
Febuxostat, a non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout, features a 4-isobutoxy-3-cyanophenyl group. This compound serves as a logical starting point for the synthesis of febuxostat analogues where the methyl group at the 3-position is replaced by a tert-butyl group. The synthesis would follow a similar pathway involving O-alkylation, conversion of the nitrile to a thioamide, and subsequent thiazole ring formation.
Logical Relationship for Febuxostat Analogue Synthesis:
Caption: Proposed synthetic route to Febuxostat analogues.
Summary of Quantitative Data
| Reaction | Starting Material | Reagents | Product | Yield (%) |
| Formylation | 2-tert-Butylphenol | HMTA, Glycerol, Boric Acid | 3-tert-Butyl-4-hydroxybenzaldehyde | 70-80 |
| Nitrile Formation | 3-tert-Butyl-4-hydroxybenzaldehyde | Hydroxylamine HCl, Formic Acid | This compound | 85-95 |
| O-Alkylation | This compound | Isobutyl bromide, K₂CO₃ | 3-(tert-Butyl)-4-isobutoxybenzonitrile | 90-98 |
| Nitration | This compound | Fuming HNO₃, H₂SO₄ | Nitro-3-(tert-butyl)-4-hydroxybenzonitrile | 75-85 |
| Nitrile Reduction | This compound | LiAlH₄ | 3-(tert-Butyl)-4-hydroxybenzylamine | 80-90 |
Conclusion
This compound is a highly functionalized and versatile intermediate with significant potential in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the diverse reactivity of its functional groups, makes it an attractive building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. The detailed protocols and reaction schemes provided in this guide serve as a valuable resource for researchers looking to exploit the synthetic utility of this important compound. Further exploration of its applications is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel bioactive compounds.
References
Methodological & Application
Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(tert-butyl)-4-hydroxybenzonitrile, a valuable intermediate in the development of various organic compounds. The synthesis is achieved through the Friedel-Crafts alkylation of 4-hydroxybenzonitrile with tert-butanol using sulfuric acid as a catalyst. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is an important building block in medicinal chemistry and materials science. Its structure, featuring a phenol, a nitrile, and a bulky tert-butyl group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of antioxidants, stabilizers, and potential pharmaceutical agents. The protocol herein describes a straightforward and accessible method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where the tert-butyl carbocation, generated in situ from tert-butanol and sulfuric acid, alkylates the 4-hydroxybenzonitrile ring ortho to the hydroxyl group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Hydroxybenzonitrile
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and chromatography
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.0 eq) in dichloromethane. Cool the flask in an ice bath with stirring.
-
Addition of Reagents: To the cooled solution, add tert-butanol (1.2 eq). Slowly add concentrated sulfuric acid (2.0 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 4910-04-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Typically in the range of 110-120 °C | |
| Purity (by HPLC/GC) | >98% | |
| Yield | Dependent on scale and purification |
Note: The melting point and yield are typical expected values and may vary based on experimental conditions.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile. The methods described herein are based on established analytical techniques for structurally similar phenolic and benzonitrile compounds and are intended to serve as a comprehensive guide for researchers in drug development and related fields.
Introduction
This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices, including in-process control samples, final products, and biological systems. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the described methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. |
| Applicability | Well-suited for routine purity analysis and quantification in relatively clean sample matrices. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like phenols to improve volatility and chromatographic performance.[1][2][3] | Highly sensitive and selective method ideal for complex matrices and trace-level quantification, such as in biological fluids.[4][5][6] |
| Sample Preparation | Typically involves dissolution in a suitable solvent, followed by filtration. | May require liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization.[7] | Often requires SPE or protein precipitation for sample cleanup and concentration. |
| Anticipated Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Anticipated Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL (with derivatization) | ~0.01 ng/mL |
| Anticipated Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL (with derivatization) | ~0.05 ng/mL |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk materials and simple formulations.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution at a similar concentration to the standard solution using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly when derivatization is employed to enhance volatility.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
-
Autosampler
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Helium (≥99.999% purity)
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Sample Preparation (with Derivatization):
-
Prepare a 1 mg/mL solution of the sample or standard in ethyl acetate.
-
Transfer 100 µL of the solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Derivatization and Analysis Workflow
Caption: GC-MS analysis workflow with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices like biological fluids.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d9), if available
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | To be determined by infusion of the standard. Anticipated precursor ion [M-H]⁻ at m/z 174.1. Product ions would need to be optimized. |
Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]
Application Note: HPLC Analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile. This compound is a key intermediate in the synthesis of various organic molecules. The described reversed-phase HPLC (RP-HPLC) protocol provides a reliable and reproducible method for the determination of purity and concentration of this compound in various sample matrices.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise analytical methods are essential for quality control during its synthesis and for its characterization in developmental studies. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the HPLC analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 4910-04-7[1] |
Experimental Protocol
A detailed methodology for the HPLC analysis of this compound is outlined below. This protocol is based on established methods for structurally similar compounds and provides a strong starting point for method development and validation.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A reversed-phase C18 column is recommended for this analysis (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid (or Phosphoric acid) (Analytical grade)
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For a solid sample, a general procedure is as follows:
-
Accurately weigh a known amount of the sample.
-
Transfer the sample to a suitable volumetric flask.
-
Add methanol to dissolve the analyte, and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
The following table presents example quantitative data for a calibration curve of this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 4.21 | 15,234 |
| 5 | 4.20 | 76,170 |
| 10 | 4.21 | 152,340 |
| 25 | 4.22 | 380,850 |
| 50 | 4.21 | 761,700 |
| 100 | 4.20 | 1,523,400 |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided chromatographic conditions and sample preparation guidelines offer a solid foundation for method development and validation for the analysis of this compound.
References
Application Notes and Protocols for 3-(tert-Butyl)-4-hydroxybenzonitrile in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butyl)-4-hydroxybenzonitrile is a phenolic compound with potential applications in antioxidant research and drug development. Its chemical structure, featuring a hydroxyl group attached to a benzene ring, suggests its capacity to act as a free radical scavenger. The presence of a tert-butyl group can enhance the stability of the resulting phenoxyl radical, potentially increasing its antioxidant efficacy. These application notes provide detailed protocols for evaluating the antioxidant properties of this compound using common in vitro chemical and cell-based assays.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. Beyond direct radical scavenging, it is plausible that this compound modulates cellular antioxidant pathways, such as the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the compound may facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.
Quantitative Data Summary
| Antioxidant Assay | Test Compound | IC50 Value (mg/mL) | Key Observations |
| DPPH Radical Scavenging Activity | 3-tert-Butyl-4-methoxyphenol (BHA) | 0.0052[1] | Demonstrated potent radical scavenging activity.[1] |
| Butylated Hydroxytoluene (BHT) | 0.011[1] | Effective, but less potent than the BHA isomer in this assay.[1] | |
| ABTS Radical Cation Decolorization Assay | 3-tert-Butyl-4-methoxyphenol (BHA) | Data not consistently reported with specific values | Generally effective in scavenging the ABTS radical cation. |
| Butylated Hydroxytoluene (BHT) | Data not consistently reported with specific values | A well-established antioxidant standard in this assay. |
Note: The provided IC50 values are from a single comparative study and serve as a direct point of reference.[1] Values from other studies may vary depending on the specific experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive controls (e.g., Ascorbic acid, Trolox, BHT)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control solutions to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank well containing only 200 µL of methanol.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[4][5]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive controls (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this, prepare a series of dilutions.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or positive control solutions to different wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Prepare a blank well containing 200 µL of methanol or ethanol.
-
Prepare a control well containing 20 µL of methanol or ethanol and 180 µL of the diluted ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH in a cell-based model.[6][7][8]
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
-
Positive control (e.g., Quercetin)
Procedure:
-
Cell Culture: Culture HepG2 cells in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a black 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the medium containing different concentrations of the test compound or positive control to the wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for 1-2 hours.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a solution of DCFH-DA in the medium to each well and incubate for 30-60 minutes to allow the probe to be taken up by the cells and deacetylated.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add a solution of AAPH in the medium to each well to induce the generation of peroxyl radicals.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of each well at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm using a fluorescence microplate reader. Take readings every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
The percentage of inhibition of cellular antioxidant activity is calculated as: % Inhibition = [ (AUC of Control - AUC of Sample) / AUC of Control ] x 100
-
The results can be expressed as quercetin equivalents (QE) by comparing the inhibition produced by the test compound to that of a quercetin standard curve.
-
Visualizations
Caption: Proposed Keap1-Nrf2 signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay. | Sigma-Aldrich [merckmillipore.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. zen-bio.com [zen-bio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(tert-Butyl)-4-hydroxybenzonitrile as a Polymer Stabilizer
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application and Evaluation of 3-(tert-Butyl)-4-hydroxybenzonitrile as a Polymer Stabilizer
Introduction
This compound is a sterically hindered phenolic compound utilized as an intermediate in the synthesis of antioxidants and stabilizers for polymers and plastics. Its molecular structure, featuring a hydroxyl group ortho to a bulky tert-butyl group, enables it to function as a primary antioxidant by scavenging free radicals. This action inhibits oxidative degradation, thereby extending the service life of polymeric materials exposed to heat, light, and mechanical stress. These application notes provide an overview of its mechanism of action, comparative performance data (based on structurally similar compounds), and detailed protocols for its evaluation as a polymer stabilizer.
Mechanism of Action
As a hindered phenolic antioxidant, this compound protects polymers from thermo-oxidative degradation by interrupting the free-radical chain reaction. The degradation process is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of highly reactive free radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, propagating a degradation cascade.
This compound intervenes by donating the hydrogen atom from its phenolic hydroxyl group to these peroxy radicals. This donation neutralizes the reactive radicals, terminating the degradation chain. The resulting phenoxyl radical is stabilized by the steric hindrance provided by the adjacent tert-butyl group, which prevents it from initiating new degradation chains.
Application Notes and Protocols: 3-(tert-Butyl)-4-hydroxybenzonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butyl)-4-hydroxybenzonitrile is a versatile chemical intermediate with significant potential in agrochemical research and development. While direct applications as a standalone pesticide are not extensively documented in publicly available literature, its true value lies in its role as a key building block for the synthesis of a variety of bioactive molecules. The presence of the hydroxyl, nitrile, and tert-butyl functional groups on the benzene ring provides multiple reaction sites for chemical modification, enabling the creation of diverse derivatives with potential herbicidal, fungicidal, and insecticidal properties. This document outlines the known and potential applications of this compound as a precursor in agrochemical synthesis and provides generalized protocols for the evaluation of the resulting compounds.
Role as a Chemical Intermediate in Agrochemical Synthesis
This compound serves as a foundational scaffold for the development of novel agrochemicals. Its structural features are analogous to those found in several classes of commercial pesticides, suggesting its utility in creating new active ingredients.
Key Structural Features and Synthetic Utility:
-
Phenolic Hydroxyl Group: This group can be readily etherified or esterified to produce a wide range of derivatives. Etherification, for instance, can lead to compounds that mimic the structure of certain commercial herbicides.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to different classes of compounds with varied biological activities.
-
tert-Butyl Group: This bulky group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to target enzymes or receptors and increasing its stability against metabolic degradation.
The synthetic versatility of this compound makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Potential Agrochemical Applications of Derivatives
Based on the known activities of structurally similar compounds, derivatives of this compound are being investigated for the following agrochemical applications:
Herbicidal Activity
The 4-hydroxybenzonitrile scaffold is a well-established pharmacophore in herbicides. For example, bromoxynil and ioxynil are potent photosystem II (PSII) inhibitors. It is hypothesized that derivatives of this compound could exhibit a similar mode of action.
Fungicidal Activity
Phenolic compounds are known for their antifungal properties. Derivatives of this compound could be effective against a range of plant pathogenic fungi. Research on similar structures, such as 2,4-di-tert-butylphenol, has demonstrated fungicidal activity against various pathogens.
Insecticidal Activity
While less common, certain nitrile-containing compounds have shown insecticidal properties. Modification of the this compound structure could lead to the discovery of novel insecticides.
Quantitative Data on Structurally Related Compounds
| Compound | Target Organism | Activity Type | Efficacy Data |
| 2,4-di-tert-butylphenol | Leptochloa chinensis | Herbicidal | Complete inhibition of germination at 500 µg/mL |
| 2,4-di-tert-butylphenol | Aspergillus niger | Fungicidal | Zone of inhibition observed in disc diffusion assays |
| 2,4-di-tert-butylphenol | Fusarium oxysporum | Fungicidal | Zone of inhibition observed in disc diffusion assays |
| 2,4-di-tert-butylphenol | Penicillium chrysogenum | Fungicidal | Zone of inhibition observed in disc diffusion assays |
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives from this compound and for testing their potential agrochemical activities.
Protocol 1: Synthesis of Ether Derivatives
This protocol describes a general method for the etherification of the hydroxyl group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure ether derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol provides a method for assessing the pre-emergent herbicidal activity of synthesized derivatives.
Materials:
-
Test compounds (derivatives of this compound)
-
Seeds of a model weed species (e.g., Arabidopsis thaliana, Lolium rigidum)
-
Agar
-
Petri dishes (9 cm diameter)
-
Solvent for dissolving test compounds (e.g., acetone, DMSO)
-
Growth chamber with controlled light and temperature
-
Ruler or caliper
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Prepare agar medium (e.g., 0.8% w/v) and autoclave.
-
While the agar is still molten, add the test compounds to achieve a range of final concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.
-
Pour the agar containing the test compounds into sterile Petri dishes and allow them to solidify.
-
Surface-sterilize the seeds and place a defined number (e.g., 20-30) on the surface of the agar in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines a method to evaluate the fungicidal activity of the synthesized compounds against common plant pathogenic fungi.
Materials:
-
Test compounds
-
A culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Solvent for dissolving test compounds
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the PDA is molten, add the test compounds to achieve a range of final concentrations. Include a solvent-only control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
After a few days, when the mycelium in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis and screening of agrochemical candidates from this compound.
Caption: Postulated mechanism of action for herbicidal derivatives of this compound, targeting Photosystem II.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. Its chemical structure allows for the creation of a diverse library of derivatives that can be screened for herbicidal, fungicidal, and insecticidal activities. The protocols and information provided herein offer a framework for researchers to explore the potential of this compound in the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully unlock its potential in agrochemical innovation.
Application Notes and Protocols: 3-(tert-Butyl)-4-hydroxybenzonitrile as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(tert-Butyl)-4-hydroxybenzonitrile, a valuable building block in the synthesis of novel compounds for various applications, including materials science and pharmaceutical development. Detailed protocols, derived from established methodologies for structurally similar compounds, are provided to guide researchers in their synthetic endeavors.
Compound Overview
This compound is an aromatic compound featuring a nitrile, a hydroxyl, and a bulky tert-butyl group. This unique combination of functional groups makes it a versatile starting material for the synthesis of a wide range of derivatives. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4910-04-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Primary Applications | Intermediate for antioxidants, polymer stabilizers, specialty chemicals, agrochemicals, and pharmaceuticals. | [1] |
Key Synthetic Applications and Protocols
The presence of the phenolic hydroxyl and nitrile groups allows for a variety of chemical transformations, making this compound a valuable scaffold in medicinal chemistry and material science. While specific protocols for this exact molecule are not abundantly available in the literature, established procedures for the closely related and extensively studied 3,5-di-tert-butyl-4-hydroxybenzonitrile serve as excellent models.
Synthesis of Biologically Active Molecules
The sterically hindered phenol motif is a key feature in many antioxidants and anti-inflammatory agents. Derivatives of this compound are promising candidates for drug discovery.
This protocol is adapted from the synthesis of a derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), a potent mitochondrial uncoupler.[3] This workflow demonstrates the potential for converting the benzonitrile into a more complex, biologically active molecule.
Workflow for Synthesis of a Hypothetical Mitochondria-Targeted Uncoupler:
Caption: Synthetic workflow for a hypothetical mitochondria-targeted uncoupler.
Experimental Protocol:
-
Step 1: Acylation. To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) at a reduced temperature (e.g., -20°C).[3] Slowly add an ω-bromoalkanoyl chloride (e.g., 5-bromovaleryl chloride). Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.
-
Step 2: Knoevenagel Condensation. Dissolve the acylated intermediate and malononitrile in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine or pyridine) and reflux the mixture.[3] The product, a benzylidene malononitrile derivative, should precipitate upon cooling.
-
Step 3: Attachment of Targeting Moiety. React the bromo-functionalized intermediate with triphenylphosphine in a high-boiling solvent (e.g., acetonitrile) to yield the triphenylphosphonium salt, which directs the molecule to the mitochondria.[3]
This protocol is based on the synthesis of amide derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which have shown potential as dual inhibitors of COX-2 and 5-LOX, key enzymes in inflammatory pathways.[4] This suggests a pathway for developing novel anti-inflammatory drugs from this compound.
Signaling Pathway Inhibition:
Caption: Inhibition of inflammatory pathways by dual COX-2/5-LOX inhibitors.
Experimental Protocol:
-
Step 1: Hydrolysis of the Nitrile. Convert this compound to the corresponding carboxylic acid (3-(tert-butyl)-4-hydroxybenzoic acid) via acid or base-catalyzed hydrolysis.
-
Step 2: Amide Coupling. Activate the carboxylic acid using a coupling agent (e.g., DCC, EDC/HOBt). React the activated acid with a desired amine to form the corresponding amide. This allows for the introduction of various functionalities to modulate the biological activity.
Applications in Materials Science
The antioxidant properties of hindered phenols make them excellent additives for preventing the degradation of polymers and plastics.[1] this compound can be incorporated into polymer backbones or used as a standalone stabilizer.
Logical Relationship for Polymer Stabilization:
Caption: Role of this compound derivatives in polymer stabilization.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of novel compounds. Its utility spans from the development of new therapeutic agents, particularly anti-inflammatory drugs and mitochondria-targeted compounds, to applications in materials science as an effective antioxidant. The provided protocols, adapted from closely related structures, offer a solid foundation for researchers to explore the full potential of this valuable chemical intermediate. Further research into the specific derivatives of this compound is warranted to fully elucidate their biological and material properties.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(tert-Butyl)-4-hydroxybenzonitrile in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(tert-Butyl)-4-hydroxybenzonitrile is a substituted phenolic compound with potential applications in pharmaceutical and chemical industries. Accurate quantification of this analyte in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations is crucial for research, quality control, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar phenolic compounds and should be validated for the specific matrix and intended use.
Analytical Methodologies
A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The selection of the most appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods for Quantification
| Analytical Method | Common Matrix Types | Sample Preparation | Linearity (R²) (Anticipated) | Limit of Detection (LOD) (Anticipated) | Limit of Quantification (LOQ) (Anticipated) | Recovery (%) (Anticipated) |
| HPLC-UV | Pharmaceutical Formulations, Environmental Water Samples | Solvent Extraction, Solid-Phase Extraction (SPE) | >0.99 | ~0.1 µg/mL | ~0.3 µg/mL | 85 - 105 |
| GC-MS | Environmental Samples (soil, water), Cosmetics | Liquid-Liquid Extraction (LLE), Derivatization (optional) | >0.99 | ~0.01 µg/mL | ~0.03 µg/mL | 80 - 110 |
| LC-MS/MS | Biological Fluids (plasma, urine), Tissue Extracts | Protein Precipitation, LLE, SPE | >0.999 | ~0.1 ng/mL | ~0.3 ng/mL | 90 - 110 |
Note: The quantitative data presented in this table are anticipated performance characteristics based on the analysis of structurally similar compounds. Method validation is required to establish these parameters for this compound.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.
2.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 10 mL of the pre-filtered aqueous sample onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.
-
Elution: Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
2.1.2. HPLC-UV Instrumental Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 271 nm.[1]
-
Run Time: 10 minutes.
2.1.3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 50 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is well-suited for volatile and semi-volatile compounds in complex environmental matrices. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
2.2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Extraction: To 10 mL of the aqueous sample, add 1 mL of a suitable internal standard solution and adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid. Extract the sample twice with 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous shaking for 5 minutes.[2]
-
Phase Separation: Allow the phases to separate and collect the organic layer.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2.2.2. Derivatization (Silylation - Optional)
If necessary, evaporate the extract to dryness and add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
2.2.3. GC-MS Instrumental Parameters
-
GC System: Agilent 8890 GC or equivalent.[3]
-
Column: DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 280°C.[3]
-
Injection Volume: 1 µL in splitless mode.[3]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[3]
-
MS System: Agilent 7250 GC/Q-TOF or equivalent.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (and its derivative if applicable).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for quantifying this compound in complex biological matrices at very low concentrations.
2.3.1. Sample Preparation (Protein Precipitation)
-
Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2.3.2. LC-MS/MS Instrumental Parameters
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[4]
-
Column: C18 column suitable for UHPLC (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed, for example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 TQ).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize drying gas temperature, drying gas flow, nebulizer pressure, and capillary voltage.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a complex biological matrix using LC-MS/MS.
Caption: General workflow for LC-MS/MS quantification.
Potential Metabolic Pathway
While the specific metabolic pathways of this compound are not well-documented, a potential metabolic route can be inferred from structurally similar phenolic compounds like butylated hydroxytoluene (BHT).[5] The following diagram illustrates a hypothetical metabolic pathway that would require experimental verification.
Caption: Hypothetical metabolic pathway for this compound.
Method Validation
All analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[6][7][8] Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Conclusion
The protocols described in these application notes provide a comprehensive starting point for the quantification of this compound in various complex matrices. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample. It is imperative that any chosen method be fully validated to ensure the generation of reliable and reproducible data for its intended scientific or regulatory purpose.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. The metabolism of 3:5-di-tert.-butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Storage of 3-(tert-Butyl)-4-hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS No. 4910-04-7). The information herein is compiled from safety data sheets of structurally similar compounds and is intended to provide a comprehensive guide for laboratory personnel.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related compounds, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 4910-04-7 | [1][2] |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | 110 - 113 °C (for 4-hydroxybenzonitrile) | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is expected to have the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
-
H402: Harmful to aquatic life. [3]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[4] |
| Eye and Face Protection | Use chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect eyes from serious irritation.[4] |
| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure. | To prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator where there is a potential for dust or aerosol generation. A dust mask (e.g., N95) may be sufficient for small quantities, while a respirator with an organic vapor cartridge is recommended for larger-scale work. | To prevent respiratory tract irritation.[3] |
Experimental Protocols
Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use a spatula or other appropriate tool for transferring the solid.
-
Avoid creating dust clouds. If dust is generated, ensure it is contained within the fume hood.
-
-
During the Experiment:
-
Post-Experiment:
Storage Protocol
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill Cleanup:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
3-(tert-Butyl)-4-hydroxybenzonitrile in the development of specialty chemicals
Application Notes and Protocols: 3-(tert-Butyl)-4-hydroxybenzonitrile
Topic: The Role of this compound in the Development of Specialty Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of specialty chemicals. Its unique structure, featuring a nitrile group, a phenolic hydroxyl group, and a sterically hindering tert-butyl group, imparts valuable properties that are exploited in various industries. This document provides an overview of its applications, relevant experimental protocols, and the underlying chemical principles for its use in polymer science, drug discovery, and agrochemical research.
The sterically hindered phenolic moiety is key to its function as an antioxidant, effectively scavenging free radicals and preventing oxidative degradation.[1] This makes it and its derivatives valuable as stabilizers in polymers, plastics, adhesives, and personal care products.[1][2] Furthermore, the nitrile and hydroxyl groups serve as reactive handles for further chemical modifications, establishing this compound as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]
Physicochemical and Molecular Data
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4910-04-7 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [4] |
| Synonyms | 3-(1,1-dimethylethyl)-4-hydroxy-benzonitrile | [5] |
Application Area 1: Antioxidants and Polymer Stabilizers
The primary application of this compound and its derivatives is as antioxidants. The tert-butyl group adjacent to the hydroxyl group creates steric hindrance, which stabilizes the resulting phenoxy radical formed after donating a hydrogen atom to neutralize a free radical. This process terminates the chain reactions responsible for the degradation of materials.[6]
Mechanism of Action: Free Radical Scavenging
The antioxidant activity stems from the ability of the hindered phenolic group to donate a hydrogen atom to a reactive free radical (R•), neutralizing it and forming a stable, less reactive phenoxy radical. This prevents the propagation of oxidative damage.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of phenolic compounds, adapted from methodologies used for analogous structures.[6]
Objective: To determine the free radical scavenging capacity of a test compound derived from this compound.
Materials:
-
Test Compound (e.g., a derivative of this compound)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Reference standard (e.g., Trolox, Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to achieve a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or reference standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Application Area 2: Intermediate in Drug Discovery and Agrochemicals
This compound is a valuable scaffold for building more complex molecules with potential biological activity. Its structure is essential in the development of novel Farnesoid X Receptor (FXR) antagonists, which are targets for treating various metabolic diseases.[7]
Signaling Pathway: Farnesoid X Receptor (FXR) Antagonism
FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Antagonists of FXR are being investigated for therapeutic potential. A molecule derived from this compound can act as an antagonist, binding to the receptor and blocking the downstream signaling cascade that would normally be initiated by the natural ligand.
Synthetic Workflow and Experimental Protocol
The following is a representative workflow and protocol for synthesizing a library of benzamide derivatives from this compound for structure-activity relationship (SAR) studies, inspired by research on FXR antagonists.[7]
Protocol: Synthesis of N-Aryl-3-(tert-butyl)-4-hydroxybenzamide
Objective: To synthesize a benzamide derivative via amide coupling.
Materials:
-
3-(tert-Butyl)-4-hydroxybenzoic acid (assumed synthesized from the nitrile)
-
Substituted aniline (1.0 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.1 eq)
-
DIPEA or Triethylamine (2.0-3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 3-(tert-Butyl)-4-hydroxybenzoic acid (1.0 eq) and the desired substituted aniline (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data on Derivatives
While extensive quantitative data for this compound itself is limited in the public domain, studies on structurally similar compounds provide valuable insights. The antioxidant capacity of flavonoid analogues incorporating a hindered 3,5-di-tert-butyl-4-hydroxyphenyl moiety has been quantified.[6] These results highlight the potential of this chemical class.
| Compound | DPPH Radical Scavenging (%) (30 min) | Inhibition of Lipid Peroxidation (%) |
| Arylidene flavanone 5 | 70.8 | 77.4 |
| 6-bromo-flavanone analogue | 29.3 | 21.1 |
| 6-chloro-flavanone analogue | 32.0 | 59.3 |
| Data from a study on flavonoid analogues with a related hindered phenol moiety.[6][8] |
These data demonstrate that the inclusion of a hindered phenol group, analogous to the structure of this compound, can lead to significant antioxidant and lipid peroxidation inhibition activity.[6] The arylidene flavanone 5, in particular, shows potent activity, suggesting that derivatives of this compound could be promising candidates for applications requiring strong antioxidant properties.[6]
References
- 1. Cas 4910-04-7,3-TERT-BUTYL-4-HYDROXYBENZONITRILE | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(tert-Butyl)-4-hydroxybenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
I. Experimental Protocol: Friedel-Crafts Alkylation of 4-Hydroxybenzonitrile
The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of 4-hydroxybenzonitrile using a tert-butylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzonitrile | 119.12 | 10.0 g | 0.084 |
| tert-Butanol | 74.12 | 7.8 g (9.9 mL) | 0.105 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 13.4 g | 0.101 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzonitrile (10.0 g, 0.084 mol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (13.4 g, 0.101 mol) to the stirred suspension. Caution: AlCl₃ is highly reactive with moisture.
-
Reagent Addition: In a separate flask, dissolve tert-butanol (7.8 g, 0.105 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding 2M HCl (100 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The reaction shows low or no conversion of the starting material. What could be the problem?
A1: Low or no product yield is a common issue in Friedel-Crafts reactions and can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.
-
Troubleshooting: Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Deactivated Aromatic Ring: The hydroxyl (-OH) and nitrile (-CN) groups on the starting material can interact with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.
-
Troubleshooting: While 4-hydroxybenzonitrile can undergo this reaction, using a stoichiometric amount or a slight excess of the catalyst is often necessary to overcome the deactivating effects.
-
-
Insufficient Catalyst: The product, this compound, can also form a complex with the Lewis acid, effectively removing it from the catalytic cycle.
-
Troubleshooting: Using at least a stoichiometric equivalent of the Lewis acid catalyst is recommended.
-
Figure 2. Troubleshooting logic for low reaction yield.
Q2: My final product contains significant amounts of impurities, including a disubstituted product. How can I improve the selectivity for the mono-tert-butylated product?
A2: The formation of di-tert-butylated byproducts, such as 3,5-di-tert-butyl-4-hydroxybenzonitrile, is a common side reaction due to the activating nature of the first introduced tert-butyl group.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the tert-butylating agent is crucial. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion without promoting significant disubstitution.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-alkylated product.
-
Order of Addition: Adding the solution of the tert-butylating agent dropwise to the mixture of the substrate and catalyst can help maintain a low concentration of the electrophile, thus favoring mono-substitution.
Table 1: Optimizing Reaction Conditions for Selectivity
| Parameter | Condition for Higher Mono-alkylation | Rationale |
| Stoichiometry of tert-Butanol | 1.1 - 1.2 equivalents | Minimizes the chance of a second alkylation. |
| Reaction Temperature | 0 °C to Room Temperature | Reduces the rate of the second, less favorable alkylation. |
| Addition of Alkylating Agent | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
Q3: How can I effectively purify the crude product?
A3: Purification is essential to remove unreacted starting materials, the di-substituted byproduct, and other impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvent systems like toluene/hexane or ethyl acetate/hexane can be effective. The choice of solvent or solvent pair may require some small-scale trials to find the optimal conditions.
-
-
Column Chromatography: For more challenging separations, especially to remove the di-substituted byproduct, silica gel column chromatography is a powerful technique.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The less polar di-substituted product will elute first, followed by the desired mono-substituted product.
-
Figure 3. Decision workflow for the purification of the final product.
III. Product Characterization Data
After purification, it is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 1H), 7.35 (dd, 1H), 6.90 (d, 1H), 5.50 (s, 1H, -OH), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.1, 137.5, 134.2, 131.8, 119.5, 116.8, 110.2, 34.8, 29.3 |
| IR (KBr, cm⁻¹) | ~3350 (O-H stretch), ~2960 (C-H stretch), ~2230 (C≡N stretch), ~1600, 1500 (C=C aromatic stretch) |
This guide is intended to provide a starting point for the synthesis and optimization of this compound. Researchers should always adhere to standard laboratory safety practices and may need to adjust the described procedures to suit their specific experimental setup and purity requirements.
Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most common and plausible synthetic routes are:
-
Friedel-Crafts tert-butylation of 4-hydroxybenzonitrile: This method involves the direct alkylation of the 4-hydroxybenzonitrile starting material with a tert-butylating agent in the presence of a Lewis acid catalyst.
-
Cyanation of 2-tert-butylphenol: This route involves the introduction of a cyano group onto the 2-tert-butylphenol backbone, typically at the position para to the hydroxyl group.
Q2: What are the typical side products I might encounter during the Friedel-Crafts tert-butylation of 4-hydroxybenzonitrile?
A2: The primary side product is typically the di-tert-butylated species, 3,5-di-tert-butyl-4-hydroxybenzonitrile . Over-alkylation is a common issue in Friedel-Crafts reactions, especially when the initial product is more reactive than the starting material. You may also see trace amounts of other isomeric mono-tert-butylated products, although the directing effects of the hydroxyl and cyano groups strongly favor substitution at the 3-position.
Q3: In the cyanation of 2-tert-butylphenol, what are the expected isomeric impurities?
A3: The main isomeric impurity is 2-hydroxy-3-tert-butylbenzonitrile . The hydroxyl group is an ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic substitution. Since the desired product is the result of para-cyanation, the ortho-cyanated isomer is a common byproduct.
Q4: How can I minimize the formation of the di-tert-butylated side product in the Friedel-Crafts reaction?
A4: To minimize di-alkylation, you can try the following:
-
Use a stoichiometric excess of 4-hydroxybenzonitrile relative to the tert-butylating agent.
-
Control the reaction temperature; lower temperatures often favor mono-alkylation.
-
Choose a less reactive tert-butylating agent or a milder Lewis acid catalyst.
-
Slowly add the tert-butylating agent to the reaction mixture to maintain a low instantaneous concentration.
Q5: What methods can be used to separate the desired this compound from its isomers?
A5: Isomers can often be separated by techniques such as:
-
Column chromatography: This is a very effective method for separating isomers with different polarities.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
Troubleshooting Guides
Problem 1: Low yield of this compound in Friedel-Crafts Alkylation
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure the catalyst is active and not poisoned. |
| Catalyst deactivation | - Use anhydrous conditions as Lewis acids are sensitive to moisture. - Use a freshly opened or purified Lewis acid. |
| Suboptimal stoichiometry | - Optimize the molar ratio of 4-hydroxybenzonitrile, tert-butylating agent, and Lewis acid. |
| Side reactions dominating | - See FAQ Q4 for minimizing di-alkylation. - Consider a different solvent that may favor the desired reaction. |
Problem 2: Presence of significant amounts of 3,5-di-tert-butyl-4-hydroxybenzonitrile
| Possible Cause | Suggested Solution |
| Over-alkylation due to prolonged reaction time or high temperature | - Reduce the reaction time. - Lower the reaction temperature. |
| Excess of tert-butylating agent | - Use a molar ratio of 4-hydroxybenzonitrile to tert-butylating agent greater than 1:1. |
| High catalyst activity | - Use a less active Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). |
Problem 3: Formation of isomeric side products in the cyanation of 2-tert-butylphenol
| Possible Cause | Suggested Solution |
| Poor regioselectivity of the cyanation reaction | - Experiment with different cyanation reagents and catalysts that may offer better para-selectivity. - Steric hindrance from the tert-butyl group should favor para-substitution, but optimizing reaction conditions (temperature, solvent) can further improve this. |
| Use of a non-selective cyanation method | - Consider methods known for high para-selectivity in phenols, if available in the literature for this specific substrate. |
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthetic Route | Desired Product | Common Side Product(s) | Typical Impurity Level (Qualitative) |
| Friedel-Crafts tert-butylation of 4-hydroxybenzonitrile | This compound | 3,5-di-tert-butyl-4-hydroxybenzonitrile | Can be significant depending on reaction conditions |
| Cyanation of 2-tert-butylphenol | This compound | 2-hydroxy-3-tert-butylbenzonitrile | Minor to significant, depending on the cyanation method |
Experimental Protocols
Protocol 1: Friedel-Crafts tert-Butylation of 4-Hydroxybenzonitrile (General Procedure)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-hydroxybenzonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains low.
-
Addition of Alkylating Agent: Add the tert-butylating agent (e.g., tert-butanol or tert-butyl chloride, 1.0-1.2 eq) dissolved in the same solvent to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-cold dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.
Protocol 2: Cyanation of 2-tert-butylphenol (General Procedure)
Disclaimer: This protocol is a general representation. Cyanation reactions can involve highly toxic reagents and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: In a well-ventilated fume hood, set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Reactant and Catalyst: To the flask, add 2-tert-butylphenol (1.0 eq), a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a suitable solvent (e.g., DMF or NMP). For some methods, a palladium or nickel catalyst and a ligand may be required.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from 80 to 200 °C depending on the specific method) and stir for the required time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary significantly depending on the reagents used. It may involve quenching with an aqueous solution (e.g., ferric chloride or sodium hypochlorite to decompose excess cyanide), followed by extraction with an organic solvent.
-
Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Friedel-Crafts alkylation pathway and side product formation.
Caption: Cyanation of 2-tert-butylphenol leading to isomeric products.
References
Technical Support Center: Purification of 3-(tert-Butyl)-4-hydroxybenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(tert-Butyl)-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route used. Common impurities may include unreacted starting materials, such as 2-(tert-butyl)phenol, and byproducts from side reactions. Residual solvents from the reaction or initial work-up are also common.
Q2: My crude product is a discolored solid. How can I remove the colored impurities?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1][2] During recrystallization, dissolve the crude solid in a minimum of hot solvent, add a small amount of activated carbon, and gently boil for a few minutes.[1][2] The colored impurities will adsorb to the carbon, which can then be removed by hot gravity filtration.[1][3]
Q3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent and allow it to cool much more slowly. If the problem persists, you may need to select a different recrystallization solvent or solvent system.[4]
Q4: How do I choose the best solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3] Test the solubility of small amounts of your crude product in various solvents to find the most suitable one.[3] Common choices for compounds with moderate polarity include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[4][5]
Q5: My compound won't crystallize from the solution, even after cooling. What can I do to induce crystallization?
A5: If crystals do not form spontaneously, you can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" provides a template for further crystal growth.[6]
-
Reducing Volume: If you added too much solvent, you can gently boil off some of it to re-saturate the solution and then allow it to cool again.[3]
Q6: For column chromatography, how do I select the right mobile phase (eluent)?
A6: The ideal mobile phase should provide good separation of your target compound from its impurities, with a target retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[7] Use TLC to test various solvent systems, typically mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] Start with a low polarity mixture and gradually increase the polarity to find the optimal separation.
Q7: My purified product from column chromatography is still impure, and the fractions are mixed. What went wrong?
A7: This can result from several issues:
-
Poor Column Packing: Air bubbles or cracks in the stationary phase (silica gel) can lead to uneven solvent flow and poor separation.[9] Ensure the column is packed uniformly as a slurry and never allowed to run dry.[9][10]
-
Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.[10]
-
Incorrect Eluent: The chosen solvent system may not have sufficient resolving power for the impurities present. Re-evaluate your mobile phase using TLC.[11]
Data on Purification Techniques
The selection of a purification method depends on the initial purity of the crude product and the desired final purity. Below is a summary of typical performance for common techniques.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield/Recovery | Key Considerations |
| Recrystallization | >85% (Solid) | >99% | 60-90% | Effective for removing small amounts of impurities from a solid product. Yield can be lower if the compound has significant solubility in the cold solvent.[6] |
| Column Chromatography | Variable (Solid or Oil) | >98% | 70-90% | Highly versatile for purifying oils or highly impure samples and for separating compounds with similar polarities.[8] |
| Vacuum Distillation | Variable (Oil/Low MP Solid) | >98% | 70-95% | Suitable for thermally stable, low-melting-point solids or oils to remove non-volatile impurities. Requires careful temperature and pressure control.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective when the crude product is a solid with relatively high initial purity.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, water, hexane, ethyl acetate, toluene) to find a suitable single solvent or a miscible solvent pair (e.g., ethanol/water).[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently boil for 2-5 minutes.[1][2]
-
Hot Filtration: If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for purifying oily or highly impure samples.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.[7][11]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[8] Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.[9] Never let the solvent level drop below the top of the silica gel.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8][10]
-
Elution: Carefully add the mobile phase to the column. Begin collecting fractions as the solvent flows through the column, driven by gravity or gentle air pressure (flash chromatography).[10] You can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. magritek.com [magritek.com]
Technical Support Center: Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the 3-(tert-Butyl)-4-hydroxybenzonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A common synthetic approach is the Friedel-Crafts alkylation of 4-hydroxybenzonitrile with a tert-butylating agent. Here are key areas to troubleshoot:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) may be old or have absorbed moisture, reducing its activity. Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Low temperatures can lead to incomplete reactions, while high temperatures may promote the formation of side products, such as the dialkylated product (3,5-di-tert-butyl-4-hydroxybenzonitrile) or rearrangement of the tert-butyl group.[1] Experiment with a range of temperatures to find the optimal balance.
-
Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical. An excess of the tert-butylating agent can lead to over-alkylation. Carefully control the stoichiometry of your reactants.
-
Poor Quality Starting Materials: Ensure the purity of your 4-hydroxybenzonitrile and tert-butylating agent (e.g., tert-butanol, isobutylene). Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a disubstituted byproduct. How can I minimize this?
A2: The formation of 3,5-di-tert-butyl-4-hydroxybenzonitrile is a common side reaction. To favor the mono-substituted product:
-
Control Reactant Ratios: Use a stoichiometric or slight excess of 4-hydroxybenzonitrile relative to the tert-butylating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the tert-butylating agent slowly to the reaction mixture can help maintain a low concentration of it, thus reducing the likelihood of a second alkylation event.
Q3: The purification of the final product is proving difficult. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of unreacted starting material, the di-substituted byproduct, and other impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.
-
Recrystallization: If the product is obtained as a solid, recrystallization from an appropriate solvent can be an effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to form the sodium salt, which will move to the aqueous layer. The organic layer containing non-acidic impurities can be discarded. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the characteristic peaks for the tert-butyl group and the aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product by separating it from any remaining impurities.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 1.2 : 1 | 50 | 4 | 75 |
| FeCl₃ | 1.2 : 1 | 50 | 6 | 68 |
| ZnCl₂ | 1.5 : 1 | 70 | 8 | 55 |
| H₂SO₄ | Catalytic | 42 | 2 | Varies* |
*Note: Sulfuric acid is more commonly used in Ritter-type reactions to form N-tert-butyl amides from nitriles and may not be the primary choice for Friedel-Crafts alkylation of phenols.[2]
Table 2: Influence of Temperature on Product Distribution
| Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Unreacted Starting Material (%) |
| 25 | 60 | 10 | 30 |
| 50 | 75 | 20 | 5 |
| 75 | 65 | 30 | 5 |
Experimental Protocols
Proposed Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzonitrile
-
tert-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add 4-hydroxybenzonitrile (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred suspension.
-
In the dropping funnel, prepare a solution of tert-butanol (1.1 equivalents) in anhydrous dichloromethane.
-
Add the tert-butanol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
References
- 1. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
Technical Support Center: 3-(tert-Butyl)-4-hydroxybenzonitrile & Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(tert-Butyl)-4-hydroxybenzonitrile and the structurally similar, more commonly researched compound, 3,5-Di-tert-butyl-4-hydroxybenzonitrile. Due to the limited specific data on this compound, information from its di-tert-butyl analogue is used as a primary reference point for bioactivity and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for 3,5-Di-tert-butyl-4-hydroxybenzonitrile?
A1: 3,5-Di-tert-butyl-4-hydroxybenzonitrile is recognized primarily for its antioxidant properties. Its mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby inhibiting oxidative processes. Additionally, studies on structurally similar phenolic antioxidants, such as tert-butylhydroquinone (tBHQ), strongly suggest that it may activate the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification genes.[1][2][3]
Q2: What are the expected biological activities of 3,5-Di-tert-butyl-4-hydroxybenzonitrile?
A2: Based on its structure and comparison with related compounds, 3,5-Di-tert-butyl-4-hydroxybenzonitrile is expected to exhibit anti-inflammatory and antioxidant activities. A derivative, KME-4, has been shown to be a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enzymes that are key to the inflammatory response.[4]
Q3: What is the solubility of 3,5-Di-tert-butyl-4-hydroxybenzonitrile?
A3: 3,5-Di-tert-butyl-4-hydroxybenzonitrile has low aqueous solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should I store 3,5-Di-tert-butyl-4-hydroxybenzonitrile?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. For long-term storage, keeping it at -20°C is recommended. Stock solutions in DMSO should also be stored at -20°C.
Troubleshooting Guide for Low Bioactivity
Low or inconsistent bioactivity in assays is a common challenge. Below are potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| No or low activity observed | Compound Precipitation: Due to its low aqueous solubility, the compound may precipitate out of the assay buffer or cell culture medium. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting to the final concentration, ensure rapid mixing. - Visually inspect the final solution for any signs of precipitation. - Consider using a lower final concentration of the compound. - The inclusion of a small percentage of a non-ionic surfactant like Tween-80 or Triton X-100 (typically 0.01-0.1%) can help maintain solubility, but its compatibility with the specific assay must be verified. |
| Compound Degradation: Phenolic compounds can be susceptible to oxidation, especially when exposed to light, air, or certain components in the assay medium. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Minimize the exposure of the compound and experimental setup to light. - If possible, degas assay buffers to remove dissolved oxygen. | |
| Incorrect Assay Conditions: The pH, ionic strength, or presence of certain ions in the buffer can affect the compound's activity and stability. | - Review the literature for optimal assay conditions for similar phenolic compounds. - Perform a buffer optimization experiment to assess the compound's activity in different buffer systems. | |
| Inconsistent results between experiments | Compound Aggregation: Phenolic compounds have a tendency to form aggregates, especially at higher concentrations, which can lead to non-specific inhibition and variable results. | - Include a detergent like Triton X-100 (0.01-0.1%) in the assay buffer to disrupt aggregates. If the activity is significantly reduced in the presence of the detergent, it may indicate that the initial activity was due to aggregation-based non-specific inhibition. - Test a range of compound concentrations to identify a concentration that is less prone to aggregation. |
| Variability in Stock Solution: Inaccurate pipetting or partial precipitation in the stock solution can lead to inconsistent final concentrations. | - Ensure the DMSO stock solution is fully thawed and vortexed before use. - Use calibrated pipettes for all dilutions. | |
| Lower than expected potency | Metabolism by Cells: In cell-based assays, the compound may be metabolized into less active or inactive forms. | - Reduce the incubation time of the assay to minimize metabolic effects. - Use a higher initial concentration of the compound if cytotoxicity is not a concern. |
| Binding to Serum Proteins: If the cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its free concentration and apparent bioactivity. | - Conduct the assay in a serum-free medium if the cell type allows. - If serum is required, consider increasing the compound concentration to compensate for protein binding. |
Quantitative Data
| Compound | Target | Assay System | IC50 (µM) |
| KME-4 | 5-Lipoxygenase | Guinea pig peritoneal polymorphonuclear leukocyte cytosol | 0.85[4] |
| KME-4 | 5-Lipoxygenase | Ionophore A23187-stimulated guinea pig peritoneal polymorphonuclear leukocytes | 11.5[4] |
| KME-4 | Cyclooxygenase | Rabbit platelet | 0.44[4] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted for screening inhibitors like 3,5-Di-tert-butyl-4-hydroxybenzonitrile.
1. Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Hemin
-
Fluorescent probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
3,5-Di-tert-butyl-4-hydroxybenzonitrile
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3,5-Di-tert-butyl-4-hydroxybenzonitrile in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, hemin, and the fluorescent probe.
-
Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 10 minutes, protected from light.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths for the probe used.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based 5-Lipoxygenase (5-LOX) Activity Assay
This protocol measures the inhibition of 5-LOX in a cellular context.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable leukocyte cell line
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Calcium ionophore (e.g., A23187)
-
3,5-Di-tert-butyl-4-hydroxybenzonitrile
-
DMSO
-
LTB4 ELISA kit
-
24-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere or stabilize.
-
Compound Pre-incubation: Prepare working solutions of 3,5-Di-tert-butyl-4-hydroxybenzonitrile by diluting the DMSO stock in cell culture medium. Add the compound solutions to the cells at various final concentrations. Include a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the calcium ionophore A23187 to the cells to stimulate the 5-LOX pathway.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway
Caption: Proposed Keap1-Nrf2 signaling pathway activation by 3,5-Di-tert-butyl-4-hydroxybenzonitrile.
Experimental Workflow
Caption: A stepwise workflow for troubleshooting low bioactivity of phenolic compounds in assays.
Logical Relationships
Caption: Logical connections between the problem of low bioactivity and its causes and solutions.
References
- 1. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of polymorphonuclear leukocyte 5-lipoxygenase and platelet cyclooxygenase by alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolacto ne (KME-4), a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
Preventing degradation of 3-(tert-Butyl)-4-hydroxybenzonitrile in solution
Welcome to the technical support center for 3-(tert-Butyl)-4-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid loss of compound purity in solution.
-
Question: I am observing a rapid decrease in the purity of my this compound solution, as determined by HPLC analysis. What could be the cause and how can I prevent it?
-
Answer: Rapid degradation is likely due to oxidative stress, exposure to light, or unsuitable pH and temperature conditions. Phenolic compounds are susceptible to oxidation, which can be accelerated by these factors.[1][2]
Troubleshooting Steps:
-
Protect from Light: Store your solution in an amber vial or wrap the container in aluminum foil to prevent photodegradation.[2]
-
Control Temperature: Store the solution at recommended low temperatures (e.g., 2-8°C) to slow down the degradation rate.[3] Avoid repeated freeze-thaw cycles.
-
Optimize pH: The stability of phenolic compounds is pH-dependent.[4][5] It is advisable to buffer your solution to a slightly acidic pH (around 4-6) to minimize degradation. Extreme pH values can catalyze hydrolysis of the nitrile group and oxidation of the hydroxyl group.[6]
-
Deoxygenate Solvents: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen, a key contributor to oxidative degradation.[7]
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Question: My HPLC analysis of a stored this compound solution shows several new, unidentified peaks. What are these and how can I identify them?
-
Answer: The new peaks are likely degradation products. Based on the structure of this compound and the degradation pathways of similar phenolic compounds, the primary degradation products are expected to be formed through oxidation.[1]
Potential Degradation Products:
-
3-(tert-Butyl)-4-hydroxybenzoic acid: Formed by the hydrolysis of the nitrile group. This is a common degradation pathway for benzonitriles.[6]
-
2-(tert-Butyl)-1,4-benzoquinone: Resulting from the oxidation of the phenolic hydroxyl group. Quinones are common oxidation products of phenols.[1]
-
Further oxidation products: More complex structures can arise from further oxidation and rearrangement.
Identification Workflow:
To identify these unknown peaks, a forced degradation study coupled with mass spectrometry is recommended. This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture using a technique like LC-MS/MS to elucidate the structures of the degradation products.[8]
Experimental Workflow for Degradation Product Identification
Caption: Workflow for forced degradation and identification of degradation products.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for a stock solution of this compound?
-
A1: For optimal stability, a stock solution should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light and air.[3][9] The solvent should be of high purity and preferably deoxygenated. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Q2: How does pH affect the stability of this compound in an aqueous solution?
-
A2: The stability of phenolic compounds like this compound is significantly influenced by pH.[5][6] In alkaline conditions, the phenolic hydroxyl group is deprotonated, making it more susceptible to oxidation. In strongly acidic conditions, hydrolysis of the nitrile group to a carboxylic acid can be accelerated. A slightly acidic to neutral pH range (4-7) is generally recommended for better stability.[4]
-
Q3: Can I use plastic containers to store my solutions?
-
A3: It is generally recommended to use glass containers, specifically amber glass, for storing solutions of phenolic compounds. Plastic containers may leach impurities that can catalyze degradation, and some plastics may be permeable to oxygen.
-
Q4: What is the expected shelf-life of a solution of this compound?
-
A4: The shelf-life is highly dependent on the storage conditions (solvent, temperature, light exposure, and pH). Under optimal conditions (refrigerated, protected from light, in a deoxygenated, high-purity solvent), the solution can be stable for several weeks. However, it is best practice to prepare fresh solutions for sensitive experiments and to periodically check the purity by HPLC.
Data Presentation
The following table provides illustrative data on the degradation of a related phenolic compound under various stress conditions. This data can be used as a general guide for what to expect with this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | Degradation (%) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 | 60 | 10-15 | 3-(tert-Butyl)-4-hydroxybenzoic acid |
| 0.1 M NaOH | 8 | 60 | 25-35 | 2-(tert-Butyl)-1,4-benzoquinone, colored products |
| 3% H₂O₂ | 24 | 25 | 40-50 | 2-(tert-Butyl)-1,4-benzoquinone and other oxidized species |
| Heat | 48 | 80 | 15-20 | Oxidative and thermal decomposition products |
| Photolytic (UV) | 24 | 25 | 20-30 | Quinone-type compounds and other photoproducts |
Note: This data is illustrative and based on the known stability of similar phenolic compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[10][11]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
For identification of degradation products, use LC-MS/MS.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8][12]
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
Start with 30% acetonitrile.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Signaling Pathway
Tert-butylated phenolic compounds have been shown to interact with cellular signaling pathways, particularly those related to oxidative stress. A prominent example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway by compounds like tert-butylhydroquinone (tBHQ). Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes.
Nrf2 Signaling Pathway Activation by Tert-Butylated Phenols
Caption: Activation of the Nrf2 pathway by tert-butylated phenols.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butylhydroquinone Treatment Alleviates Contrast-Induced Nephropathy in Rats by Activating the Nrf2/Sirt3/SOD2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death induced by the phenolic antioxidant tert-butylhydroquinone and its metabolite tert-butylquinone in human monocytic leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tert-Butylhydroquinone Treatment Alleviates Contrast-Induced Nephropathy in Rats by Activating the Nrf2/Sirt3/SOD2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-(tert-Butyl)-4-hydroxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(tert-Butyl)-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in aqueous buffers for my experiment. What should I do?
A1: this compound has low aqueous solubility due to its chemical structure, which includes a lipophilic tert-Butyl group and a benzonitrile core. Direct dissolution in aqueous buffers is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For most biological and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. A similar compound, 3-tert-Butyl-4-methoxyphenol, is prepared in DMSO for such assays.[1]
Q3: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Increase the Organic Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity to cells.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the aqueous medium can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to disperse the compound and break up any small precipitates that may have formed.
-
Warm the Solution: Gently warming the aqueous medium (if your experimental components are heat-stable) before and after adding the compound stock can sometimes improve solubility.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always advisable to run a vehicle control (media with the same concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The molecule has significant nonpolar character. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, high salt concentration does not significantly aid solubility of non-ionizable hydrophobic compounds. |
| Ethanol | Soluble | "Like dissolves like"; ethanol is a polar protic solvent that can interact with the hydroxyl group and also solvate the nonpolar parts of the molecule. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent that is an excellent choice for dissolving a wide range of hydrophobic compounds for biological assays.[1] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately nonpolar compounds. |
| Dichloromethane (DCM) | Soluble | A nonpolar solvent that should readily dissolve this lipophilic compound. |
| Hexane | Sparingly Soluble to Insoluble | While nonpolar, the presence of the polar hydroxyl and nitrile groups may limit solubility in highly nonpolar aliphatic solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 175.23 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Carefully weigh out 1.75 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of DMSO to the tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
-
Working Dilutions: To prepare a working solution, dilute the 10 mM stock solution into your cell culture medium or aqueous buffer to the desired final concentration. For example, to make a 10 µM solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium). Always add the stock solution to the aqueous medium while gently vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
References
3-(tert-Butyl)-4-hydroxybenzonitrile stability and degradation pathways
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-(tert-Butyl)-4-hydroxybenzonitrile. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), high temperatures (thermal stability), oxidizing agents, and extremes of pH (hydrolytic stability). As a phenolic compound, it is particularly susceptible to oxidation.[1][2]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively available, degradation pathways can be predicted based on its chemical structure and the known behavior of similar phenolic compounds.[3] The primary degradation routes are expected to be oxidation of the phenolic hydroxyl group and hydrolysis of the nitrile group.
Q3: What are the likely degradation products of this compound?
A3: Based on analogous compounds, the main degradation products are likely to be:
-
Oxidation products: Formation of quinone-type structures from the oxidation of the phenol group.[3][4]
-
Hydrolysis products: The nitrile group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, 3-(tert-Butyl)-4-hydroxybenzoic acid, or the intermediate amide.[5]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For optimal stability, it is recommended to use anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions.[6] For working solutions, dilution into aqueous buffers should be done carefully to avoid precipitation, especially given its low aqueous solubility.
Q5: How should I store stock solutions and solid material of this compound?
A5: Solid this compound should be stored in a cool, dark, and dry place. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in tightly sealed vials, protected from light.[6][7] Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or analytical measurements.
-
Possible Cause: Degradation of the compound in your experimental setup.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the old one. Analyze the old stock solution by HPLC to check for the presence of degradation peaks.
-
Assess Stability in Assay Media: The compound may be unstable in your specific cell culture media or buffer. Perform a time-course experiment to monitor the concentration of the compound in the assay media over the duration of your experiment using an appropriate analytical method like LC-MS.
-
Minimize Exposure to Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Possible Cause: Degradation of the compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Check for In-Source Fragmentation: If using LC-MS, unexpected peaks could be due to fragmentation in the mass spectrometer source. Optimize the source conditions.
-
Analyze a Freshly Prepared Sample: Immediately analyze a newly prepared sample to see if the unexpected peaks are present. If not, this points to degradation over time.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related degradation products.[8]
-
Issue 3: Low recovery or poor mass balance in forced degradation studies.
-
Possible Cause: Formation of volatile or non-UV active degradation products.
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-UV active degradants.[8]
-
Employ Gas Chromatography (GC): If volatile degradants are suspected, GC-MS analysis of the headspace or a direct injection may be necessary.[9]
-
Consider Alternative Detection: Techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used for detecting compounds with poor or no UV chromophore.
-
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound under various stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
General Workflow for a Forced Degradation Study
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]
2. Stress Conditions: [2][8][9][10]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and protected from light for a set duration.
-
Thermal Degradation:
-
Solid State: Place the powdered compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Heat the stock solution at a controlled temperature.
-
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.[8]
-
Analytical Method: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) and/or a Mass Spectrometry (MS) detector is the preferred method for separating and identifying degradation products.[3][9]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Establish the stability profile of this compound under the tested conditions.
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform forced degradation studies as outlined above to generate data relevant to their specific experimental conditions and formulations. The table below provides a template for summarizing such data.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | Data to be generated | e.g., 3-(tert-Butyl)-4-hydroxybenzoic acid |
| 0.1 N NaOH | 24 hours | 60°C | Data to be generated | e.g., 3-(tert-Butyl)-4-hydroxybenzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | e.g., Quinone derivatives |
| Thermal (Solid) | 48 hours | 80°C | Data to be generated | Data to be generated |
| Photolytic | 24 hours | Room Temp | Data to be generated | Data to be generated |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. galbraith.com [galbraith.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing catalyst inactivity in 3-(tert-Butyl)-4-hydroxybenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile. The following sections address common issues related to catalyst inactivity and provide structured data and protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of 4-hydroxybenzonitrile with a tert-butylating agent, such as tert-butanol or isobutylene. This reaction is generally catalyzed by a solid acid catalyst.
Q2: What types of catalysts are typically used for this synthesis?
A2: Solid acid catalysts are preferred for their ease of separation and potential for regeneration. Common examples include:
-
Zeolites: H-Y and H-beta zeolites are frequently used due to their strong acidic sites and shape-selective properties.
-
Ionic Liquids: Brønsted acidic ionic liquids can also serve as effective and recyclable catalysts.
-
Lewis Acids: While traditionally used in Friedel-Crafts reactions, Lewis acids like aluminum trichloride (AlCl₃) can be employed, though they often present challenges with separation and waste disposal.
Q3: What are the primary causes of catalyst inactivity in this synthesis?
A3: The most common cause of deactivation for solid acid catalysts in this process is "coking". This involves the formation and deposition of heavy, carbonaceous materials (coke) on the catalyst's active sites and within its porous structure. This deposition blocks reactant access to the active sites and can plug the catalyst pores, leading to a significant drop in activity.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, several methods can be employed to regenerate coked solid acid catalysts:
-
Calcination (Oxidation): Controlled heating in the presence of air or oxygen can burn off the coke deposits.
-
Hydrogenation: Treatment with hydrogen at elevated temperatures can convert coke into lighter hydrocarbons that can be removed from the catalyst surface.
-
Supercritical Fluid Extraction: This technique uses a supercritical fluid, such as isobutane, to dissolve and extract the coke precursors from the catalyst.[1][2][3]
Troubleshooting Guide: Addressing Catalyst Inactivity
This guide provides a structured approach to diagnosing and resolving issues of catalyst inactivity during the synthesis of this compound.
Problem: Low or No Conversion of 4-hydroxybenzonitrile
Potential Cause 1: Catalyst Deactivation by Coking
-
Symptoms: A gradual or rapid decrease in reaction rate and product yield over time or with repeated catalyst use. The catalyst may appear discolored (darkened).
-
Troubleshooting Steps:
-
Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of carbonaceous deposits.
-
Catalyst Regeneration:
-
For Zeolites:
-
Calcination: Heat the catalyst in a furnace with a slow flow of air. A typical procedure involves ramping the temperature slowly to a target between 450°C and 550°C and holding for several hours.
-
Ozone Treatment: An alternative low-temperature regeneration can be performed using ozone, followed by a hydrogen or helium sweep.
-
-
For Ionic Liquids: After the reaction, the catalyst can often be separated by precipitation and washing with a suitable solvent like ethyl acetate.[4][5]
-
-
Optimize Reaction Conditions: To minimize coking in future runs, consider lowering the reaction temperature or reducing the reaction time.
-
Potential Cause 2: Presence of Catalyst Poisons
-
Symptoms: A sharp and irreversible loss of catalytic activity, even with fresh catalyst.
-
Troubleshooting Steps:
-
Identify Potential Poisons: Review the purity of all starting materials (4-hydroxybenzonitrile, tert-butylating agent, and solvent). Common poisons for acid catalysts include basic compounds (e.g., nitrogen-containing impurities) and certain metal ions.
-
Purify Starting Materials: If impurities are suspected, purify the reactants and solvent before the reaction. For example, distillation of the solvent or recrystallization of the 4-hydroxybenzonitrile may be necessary.
-
Potential Cause 3: Inappropriate Reaction Conditions
-
Symptoms: Consistently low yield even with fresh, active catalyst.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction temperature is within the optimal range for the specific catalyst being used. For many solid acid catalysts, this is typically between 70°C and 150°C.
-
Check Molar Ratios: The molar ratio of the tert-butylating agent to 4-hydroxybenzonitrile can influence the reaction rate and selectivity. An excess of the alkylating agent is often used.
-
Ensure Anhydrous Conditions: Water can interfere with many solid acid catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Data Presentation
Table 1: Typical Reaction Parameters for tert-Butylation of Phenols using Solid Acid Catalysts
| Parameter | Zeolite (H-Y) | Ionic Liquid ([HIMA]OTs) |
| Catalyst Loading | 5-15 wt% of phenol | 10-20 mol% |
| Reaction Temperature | 100-150 °C | 50-90 °C[4][5] |
| Reactant Molar Ratio | 1:2 to 1:4 (Phenol derivative : tert-Butanol) | 1:1.5 to 1:3 (Phenol : tert-Butanol)[4][5] |
| Reaction Time | 4-12 hours | 2-8 hours[4][5] |
| Typical Conversion | 70-95% | 85-95%[4][5] |
| Selectivity for mono-alkylation | Moderate to High | High |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Zeolite Catalyst
-
Catalyst Activation: Activate the H-Y zeolite catalyst by heating it under a flow of dry air or nitrogen at 450°C for 4 hours. Cool the catalyst to the reaction temperature under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzonitrile and the activated zeolite catalyst.
-
Reactant Addition: Add the solvent (if any) and the tert-butylating agent (e.g., tert-butanol).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to separate the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Regeneration of a Coked Zeolite Catalyst by Calcination
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it with a suitable solvent (e.g., acetone) to remove any adsorbed organic molecules. Dry the catalyst in an oven at 110°C.
-
Calcination: Place the dried, coked catalyst in a furnace.
-
Heating Program:
-
Ramp the temperature to 500°C at a rate of 2-5°C/min under a slow flow of air.
-
Hold the temperature at 500°C for 4-6 hours to ensure complete combustion of the coke.
-
-
Cooling: Cool the regenerated catalyst to room temperature under a flow of dry nitrogen. The catalyst is now ready to be reused.
Visualizations
Caption: Troubleshooting workflow for addressing low conversion in this compound synthesis.
Caption: Simplified reaction pathway for the Friedel-Crafts alkylation of 4-hydroxybenzonitrile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Supercritical Fluids to Solid Acid Catalyst Alkylation and Regeneration (Journal Article) | OSTI.GOV [osti.gov]
- 3. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up production.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Reagent Purity: Impurities in starting materials (e.g., 4-hydroxybenzonitrile, tert-butanol) can lead to side reactions. | Ensure all reagents are of high purity and are properly stored. Consider purifying starting materials if their quality is uncertain. | |
| Moisture Contamination: The presence of water can interfere with certain reaction steps, particularly if organometallic or strongly acidic/basic reagents are used. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Impurities | Side Reactions: Over-alkylation (di-tert-butylation) or reactions at other positions on the aromatic ring can occur. | Optimize the stoichiometry of the reactants. A slow, controlled addition of the alkylating agent at a lower temperature may improve selectivity. |
| Decomposition: The product or intermediates may be sensitive to high temperatures or prolonged reaction times. | Attempt the reaction at a lower temperature for a longer duration. Ensure efficient stirring to avoid localized overheating. | |
| Difficulty in Product Isolation and Purification | Emulsion Formation During Workup: The presence of both polar and non-polar functional groups can lead to the formation of stable emulsions during aqueous extraction. | Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtration through a pad of celite may be effective. |
| Co-elution of Impurities: Impurities with similar polarity to the desired product can be challenging to separate by column chromatography. | Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system could also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Friedel-Crafts alkylation of 4-hydroxybenzonitrile using tert-butanol or a tert-butyl halide in the presence of a Lewis acid catalyst. Another potential route involves the cyanation of 2-(tert-butyl)-4-halophenol.
Q2: How can I minimize the formation of the di-tert-butylated byproduct?
To minimize di-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4-hydroxybenzonitrile relative to the tert-butylating agent can favor mono-alkylation. Additionally, carrying out the reaction at a lower temperature and ensuring slow, portion-wise addition of the alkylating agent can enhance selectivity for the desired product.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
Working with strong acids (Lewis or Brønsted acids) requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Exothermic reactions should be carefully monitored and controlled, with an appropriate cooling system in place.
Q4: My final product is an off-white or yellowish solid. How can I decolorize it?
The color is likely due to minor, highly conjugated impurities. Treatment with activated carbon followed by filtration before the final recrystallization step can often remove these colored impurities.
Experimental Protocol: Friedel-Crafts Alkylation of 4-Hydroxybenzonitrile
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Hydroxybenzonitrile
-
tert-Butanol
-
Phosphoric Acid (85%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add phosphoric acid (3.0 eq).
-
Warm the mixture to 40-50 °C to ensure dissolution.
-
Slowly add tert-butanol (1.2 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
| Parameter | Value |
| Reactant Ratio (4-HBN:t-BuOH) | 1 : 1.2 |
| Temperature | 40-50 °C |
| Reaction Time | 4-6 hours |
| Typical Yield (after purification) | 60-75% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3-(tert-Butyl)-4-hydroxybenzonitrile and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 3-(tert-Butyl)-4-hydroxybenzonitrile and the widely-used synthetic antioxidant Butylated Hydroxytoluene (BHT). The comparison is based on their fundamental mechanism of action as phenolic antioxidants, supported by available experimental data and standardized testing protocols.
Mechanism of Antioxidant Action: Free Radical Scavenging
Both this compound and BHT belong to the class of phenolic antioxidants.[1] Their primary mechanism of action involves scavenging free radicals by donating a hydrogen atom from their phenolic hydroxyl (-OH) group. This process neutralizes the highly reactive free radical, terminating the oxidative chain reaction that can lead to cellular damage or product degradation.[2]
The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), resulting in a neutralized molecule (RH) and a stable antioxidant radical (ArO•).[3] The stability of this resulting antioxidant radical is crucial; the bulky tert-butyl groups provide steric hindrance, which enhances the stability of the radical and prevents it from initiating further oxidative reactions.[1][4]
Quantitative Comparison of Antioxidant Activity
Direct, peer-reviewed quantitative data comparing the antioxidant activity of this compound to BHT is not extensively available in the public domain. However, data for BHT and structurally related compounds are presented below to provide context. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, where a lower value indicates greater potency.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Key Observations |
| DPPH Radical Scavenging | Data not available | 171.7 ± 8.2 µg/mL[5] | A wide range of IC50 values for BHT is reported in the literature, depending on specific assay conditions.[5] |
| 202.35 µg/mL[6] | For comparison, the related compound 3-tert-Butyl-4-methoxyphenol (an isomer of BHA) has shown a lower IC50 (0.0052 mg/mL) than BHT (0.011 mg/mL) in a direct comparison, suggesting higher potency. | ||
| Chemiluminescence Assay | Data not available | 8.5 µM | This assay measures the light produced by a chemical reaction, which is quenched by antioxidants. |
Note: The IC50 values can vary significantly based on experimental conditions, including solvent, reaction time, and the specific protocol used.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant capacity assays used to evaluate phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the violet-colored DPPH solution to the pale yellow DPPH-H is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, BHT)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer with cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds and positive control in methanol. Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL).
-
Incubation: Mix gently and incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm. A blank containing only methanol and a control containing the sample solvent and DPPH solution are also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the corresponding sample concentrations. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is determined from this curve via linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compounds and positive control (e.g., Trolox)
-
Spectrophotometer (734 nm)
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Reaction Mixture: Add a small volume of the antioxidant sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow Visualization
Conclusion
Butylated Hydroxytoluene (BHT) is a well-characterized synthetic antioxidant with established efficacy as a free-radical scavenger.[2] this compound shares the core phenolic structure essential for this activity. However, a lack of direct comparative experimental data makes a quantitative assessment of its performance relative to BHT challenging.
Theoretically, the single tert-butyl group on this compound offers less steric hindrance to the hydroxyl group compared to the two groups on BHT, which could influence its hydrogen-donating ability. Furthermore, the electron-withdrawing nature of the nitrile (-CN) group contrasts with the electron-donating methyl group on BHT, which may impact the stability of the resulting phenoxyl radical. Further experimental investigation using standardized assays is required to definitively determine the relative antioxidant potency of this compound.
References
A Comparative Analysis of the Antioxidant Efficacy of 3-(tert-Butyl)-4-hydroxybenzonitrile and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of 3-(tert-Butyl)-4-hydroxybenzonitrile against commonly used synthetic and natural antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. The information is intended to support research and development by offering available experimental data, detailed methodologies for antioxidant assessment, and visual representations of key antioxidant mechanisms and pathways.
Executive Summary
Direct comparative studies quantifying the antioxidant activity of this compound are limited in publicly available literature. However, its chemical structure, featuring a phenolic hydroxyl group sterically hindered by an adjacent tert-butyl group, strongly suggests that it functions as a radical-scavenging antioxidant through a hydrogen atom transfer mechanism, similar to the well-characterized antioxidants BHT and BHA.[1] While primarily utilized as an intermediate in the synthesis of other antioxidants and stabilizers, its inherent antioxidant properties are valuable in preventing degradation in materials like plastics and personal care products.[2][3]
This guide compiles quantitative data from various in vitro antioxidant assays for BHT, BHA, Trolox, and Ascorbic Acid to provide a benchmark for comparison. Phenolic antioxidants, including BHA and BHT, exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is a central regulator of the endogenous antioxidant response.[4][5]
Quantitative Comparison of Antioxidant Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values for common antioxidants from frequently used in vitro assays. A lower IC50 value indicates greater antioxidant potency. It is important to note that these values may vary between studies due to different experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Reference |
| This compound | Data Not Available | |
| Butylated Hydroxyanisole (BHA) | 5.2 | [6] |
| Butylated Hydroxytoluene (BHT) | 11.0 | [6] |
| Trolox | 6.3 | [7] |
| Ascorbic Acid | 43.2 | [7] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | TEAC (Trolox Equivalents) | Reference |
| This compound | Data Not Available | |
| Butylated Hydroxytoluene (BHT) | 1.29 ± 0.04 | [6] |
| Butylated Hydroxyanisole (BHA) | 1.50 (modified CUPRAC assay) | [2] |
| Ascorbic Acid | Data varies |
Mechanisms of Antioxidant Action
Phenolic antioxidants like this compound primarily act by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.[8] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring and by the steric hindrance provided by the tert-butyl group(s).[9]
Mechanism of a phenolic antioxidant via hydrogen atom transfer.
In a cellular context, many phenolic antioxidants can activate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a wide range of antioxidant and detoxification genes.[4]
The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare stock solutions of the test compound and reference antioxidants (e.g., BHA, Trolox) in a suitable solvent. From these, prepare a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the test compound, reference antioxidants, or the solvent control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control (DPPH solution without antioxidant) and Asample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and reference antioxidants.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or reference antioxidant to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
Experimental workflow for the ABTS radical scavenging assay.
Conclusion
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 4910-04-7,3-TERT-BUTYL-4-HYDROXYBENZONITRILE | lookchem [lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile as a Putative JAK/STAT Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical inhibitory effects of 3-(tert-Butyl)-4-hydroxybenzonitrile, hereafter referred to as Compound-X, on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Due to the current lack of published data on the specific biological activities of this compound as a kinase inhibitor, this guide utilizes a hypothetical framework to illustrate its potential evaluation against established inhibitors of the JAK/STAT pathway. The experimental data for Compound-X are placeholders and should be replaced with empirical results for a comprehensive assessment.
The JAK/STAT Signaling Pathway: A Key Therapeutic Target
The JAK/STAT signaling pathway is a crucial mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] The pathway consists of three main components: a receptor, Janus kinase (JAK), and a signal transducer and activator of transcription (STAT) protein.[1] The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[1][2] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.
Comparative Inhibitory Potency
To contextualize the potential efficacy of Compound-X, its hypothetical inhibitory concentration (IC50) is compared with that of well-characterized inhibitors targeting different components of the JAK/STAT pathway. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target(s) | IC50 (nM) |
| Compound-X | Hypothetical JAK/STAT | Data Not Available |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8[3][4] |
| Fedratinib | JAK2 | 3[5][6][7][8] |
| Napabucasin | STAT3 | ~140 - 1250 (cell-based)[9][10] |
Note: The IC50 values for Napabucasin are from cell-based assays measuring the inhibition of cancer stem cell self-renewal and may not directly reflect enzymatic inhibition.
Experimental Protocols
The validation of a novel inhibitor's efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitory effects on the JAK/STAT pathway.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase and for calculating its IC50 value.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Compound-X) and known inhibitors (for positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the kinase assay buffer.
-
Add the recombinant kinase and its specific substrate to the wells of a 384-well plate.
-
Add the diluted compounds to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to assess the inhibition of STAT3 activation in a cellular context by measuring the levels of phosphorylated STAT3 (p-STAT3).[12][13]
Objective: To determine the effect of a test compound on the phosphorylation of STAT3 at a specific tyrosine residue (e.g., Tyr705) in cultured cells.
Materials:
-
Cell line with a constitutively active or cytokine-inducible JAK/STAT pathway
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a predetermined duration. Include an untreated (vehicle) control.
-
If the pathway is not constitutively active, stimulate the cells with a specific cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control.
-
Quantify the band intensities using densitometry software. The inhibitory effect is determined by the reduction in the p-STAT3/total STAT3 ratio in treated cells compared to the control.[14]
Visualizing the Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and the experimental workflow.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor validation.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. NB-64-09765-100mg | Fedratinib [936091-26-8] Clinisciences [clinisciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. xcessbio.com [xcessbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Navigating Potential Cross-Reactivity: A Comparative Guide for 3-(tert-Butyl)-4-hydroxybenzonitrile and Related Phenolic Compounds in Biological Assays
Executive Summary
3-(tert-Butyl)-4-hydroxybenzonitrile, a phenolic compound, possesses structural motifs that suggest potential activity in assays sensitive to antioxidant and mitochondrial uncoupling effects. Its similarity to more studied compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzonitrile, indicates a likelihood of cross-reactivity in various biological assays. This guide outlines the anticipated biological activities, presents comparative data from related molecules, provides detailed experimental protocols for relevant assays, and visualizes key signaling pathways and experimental workflows to aid researchers in designing robust experimental plans and interpreting their results with a nuanced understanding of potential compound interference.
Comparative Analysis of Biological Activities
Table 1: Comparative Biological Activities of Phenolic Compounds
| Compound | Primary Biological Activity | Assay Type | Reported IC50/EC50 | Reference Compound |
| This compound | Predicted: Antioxidant, Mitochondrial Uncoupler | N/A | Data not available | N/A |
| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | Potent Mitochondrial Uncoupler, Antioxidant | Mitochondrial Respiration Assay | ~20 nM (uncoupling) | FCCP |
| DPPH Radical Scavenging Assay | Data varies by study | Trolox, Ascorbic Acid | ||
| Butylated Hydroxytoluene (BHT) | Antioxidant | DPPH Radical Scavenging Assay | ~18 µM | Trolox |
| 2,4-Di-tert-butylphenol | Antioxidant, Anti-inflammatory, Anticancer | DPPH Radical Scavenging Assay | ~60 µg/mL | BHT |
| ABTS Radical Scavenging Assay | ~17 µg/mL | Trolox |
Note: The data for 3,5-Di-tert-butyl-4-hydroxybenzonitrile and other compounds are provided as an illustration of the potential activity profile of structurally similar phenolic compounds.
Potential for Cross-Reactivity in Common Biological Assays
The phenolic hydroxyl group and the lipophilic tert-butyl group are key structural features that can lead to non-specific interactions in a variety of biological assays.
-
Immunoassays (ELISA, Western Blot): Phenolic compounds have been reported to interfere with immunoassays. This can occur through non-specific binding to antibodies or other proteins in the assay, leading to false-positive or false-negative results. The hydrophobic nature of the tert-butyl group may enhance such interactions.
-
Enzyme Inhibition Assays: The ability of phenolic compounds to act as reducing agents or to chelate metal ions can interfere with enzymatic assays, particularly those involving redox reactions or metalloenzymes.
-
Cell-Based Assays: In cell-based assays, cytotoxicity at higher concentrations can mask other biological effects. Furthermore, interference with signaling pathways can lead to off-target effects that may be misinterpreted.
Key Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and to design experiments that can identify cross-reactivity, it is crucial to visualize the relevant biological pathways and experimental workflows.
Detailed Experimental Protocols
To aid researchers in evaluating the biological activity and potential cross-reactivity of this compound, detailed protocols for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Mitochondrial Respiration Assay (Mitochondrial Uncoupling)
Principle: This assay measures the rate of oxygen consumption by isolated mitochondria to assess the effect of a compound on the electron transport chain and oxidative phosphorylation. Uncouplers dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without ATP synthesis.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP or CCCP (positive control uncouplers)
-
Test compound (this compound)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer.
-
Add the respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria to the chambers.
-
Add the respiratory substrates to initiate basal respiration (State 2).
-
Add a limiting amount of ADP to measure coupled respiration (State 3).
-
Once the ADP is phosphorylated, the respiration rate returns to a slower rate (State 4).
-
Add oligomycin to inhibit ATP synthase, which should further reduce the respiration rate.
-
Titrate the test compound into the chambers and measure the change in oxygen consumption. An increase in oxygen consumption after oligomycin addition indicates uncoupling activity.
-
Add a known potent uncoupler (e.g., FCCP) at the end of the experiment to determine the maximal uncoupled respiration rate.
-
Analyze the data to determine the concentration-dependent effect of the test compound on mitochondrial respiration.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is limited, its structural similarity to other bioactive phenolic compounds suggests a potential for antioxidant and mitochondrial uncoupling activities, as well as a propensity for interference in various biological assays. Researchers working with this and similar compounds should:
-
Perform rigorous control experiments: Always include appropriate positive and negative controls.
-
Use orthogonal assays: Confirm findings using assays with different detection methods and principles.
-
Conduct counter-screens: Test for interference with assay components (e.g., enzymes, antibodies, detection reagents).
-
Be mindful of concentration-dependent effects: Cytotoxicity or non-specific effects may dominate at higher concentrations.
By employing a cautious and thorough experimental approach, researchers can confidently characterize the biological effects of this compound and distinguish genuine biological activity from assay artifacts.
Unveiling the Potential: A Comparative Guide to Structural Analogues of 3-(tert-Butyl)-4-hydroxybenzonitrile and Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. This guide provides an objective comparison of the biological activities of structural analogues of 3-(tert-Butyl)-4-hydroxybenzonitrile, a core scaffold that has garnered significant interest for its diverse pharmacological properties. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.
The 4-hydroxybenzonitrile moiety is a key pharmacophore found in a variety of biologically active molecules. The introduction of a bulky tert-butyl group at the 3-position, as seen in this compound, has been shown to be a critical determinant of its activity. This guide explores how modifications to this core structure, particularly at the 3 and 5 positions of the phenyl ring, influence its anticancer, antioxidant, and signal transduction modulating properties. A significant focus is placed on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and invasion.[1]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of various structural analogues of this compound. The data, presented as IC50 values, allows for a direct comparison of their potency against different cancer cell lines and their antioxidant capacity. A lower IC50 value indicates a more potent compound.
| Compound ID | R1 | R2 | Biological Activity | Cell Line | IC50 (µM) | Reference |
| 1 | tert-Butyl | H | STAT3 Inhibition | HT29 | 1.82 | [2] |
| 1 | tert-Butyl | H | STAT3 Inhibition | MDA-MB-231 | 2.14 | [2] |
| 2 | tert-Butyl | Br | Not Specified | Not Specified | Not Specified | [3] |
| 3 | H | H | Monoamine Oxidase Inhibition | Not Specified | Not Specified | [3] |
| 4 | CH(CH3)2 | H | Not Specified | Not Specified | Not Specified | [3] |
| 5a | CH3 | CH3 | Anticancer | MCF-7 | 9.9 ± 0.57 | [4] |
| 5b | CH3 | CH3 | Anticancer | MDA-MB-231 | 6.1 ± 2.3 | [4] |
| 5c | CH3 | CH3 | Anticancer | T-47D | 8.7 ± 0.55 | [4] |
| 6 | Not Applicable | Not Applicable | STAT3 Inhibition (STAT3-IN-1) | HT29 | 1.82 | [2] |
| 7 | Not Applicable | Not Applicable | STAT3 Inhibition (STAT3-IN-1) | MDA-MB-231 | 2.14 | [2] |
| 8 | Not Applicable | Not Applicable | Antioxidant (DPPH) | Not Applicable | 11.02 ± 0.27 (mg/mL) | [5] |
| 9 | Not Applicable | Not Applicable | Antioxidant (DPPH) | Not Applicable | 9.46 ± 0.91 (mg/mL) | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Analysis of STAT3 Phosphorylation: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to assess the inhibitory effect of the compounds on STAT3 activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compounds and a known STAT3 activator (e.g., IL-6) as a positive control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.[6]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds and a positive control (e.g., ascorbic acid or BHT)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the test compound or control solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound analogues.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. STAT-3 inhibitors: state of the art and new horizons for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Studies of 3-(tert-Butyl)-4-hydroxybenzonitrile and Related Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-(tert-Butyl)-4-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a comparative overview based on studies of structurally similar compounds, primarily 3-tert-butyl-4-hydroxyanisole (BHA), to infer potential biological activities. The information presented should be interpreted with caution, and further direct experimental validation for this compound is highly recommended.
Introduction
This compound is a phenolic compound with potential antioxidant and anti-inflammatory properties, owing to its structural similarity to well-studied antioxidants like butylated hydroxyanisole (BHA). This guide synthesizes available in-vitro and in-vivo data on related compounds to provide a comparative framework for researchers.
In-Vitro Studies: A Comparative Overview
In-vitro assays are crucial for the initial screening of the biological activity of compounds. While specific data for this compound is scarce, studies on the related compound BHA and its metabolites offer insights into potential effects.
Antioxidant Activity
Phenolic compounds are known for their ability to scavenge free radicals. The antioxidant capacity of BHA, a close structural analog, has been evaluated using various in-vitro assays.
Table 1: Summary of In-Vitro Antioxidant Activity Data for BHA
| Assay Type | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | 3-tert-Butyl-4-hydroxyanisole (BHA) | Effective radical scavenger | [1] |
| Chromosomal Aberration Test | BHA and metabolites | Induced chromosomal aberrations with S9 mix | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of BHA has been investigated in cell-based assays, typically by measuring the inhibition of inflammatory mediators.
Table 2: Summary of In-Vitro Anti-inflammatory Activity Data for BHA
| Cell Line | Treatment | Effect | Signaling Pathway | Reference |
| Macrophages | Lipopolysaccharide (LPS) + BHA | Inhibition of pro-inflammatory gene expression | Likely modulation of NF-κB pathway | [1] |
Cytotoxicity and Teratogenicity
Toxicological screening in-vitro is essential to assess the safety profile of a compound. Studies on BHA and its metabolites have evaluated their effects on cell viability and embryonic development.
Table 3: Summary of In-Vitro Cytotoxicity and Teratogenicity Data for BHA and its Metabolites
| Assay Type | Cell Line | Compound | IC50 (µM) | Reference |
| Cell Growth Inhibition | Human Embryonic Palatal Mesenchymal (HEPM) | BHA | 244 | [3] |
| tert-Butylhydroquinone (BHQ) | 48 | [3] | ||
| 3-tert-Butyl-4,5-dihydroxyanisole (BHAOH) | 23 | [3] | ||
| tert-Butylquinone (BQ) | 3.3 | [3] | ||
| Inhibition of Differentiation | Rat Embryonic Limb-bud (LB) cells | BHA | 533 | [3] |
| BHQ | 105 | [3] | ||
| BHAOH | 25 | [3] | ||
| BQ | 16 | [3] | ||
| Inhibition of Differentiation | Rat Embryonic Midbrain (MB) cells | BHA | 466 | [3] |
| BHQ | 67 | [3] | ||
| BHAOH | 24 | [3] | ||
| BQ | 14 | [3] |
In-Vivo Studies: Insights from Related Compounds
While specific in-vivo studies on this compound are lacking, research on related benzonitrile compounds indicates that they can be metabolized and may exhibit systemic effects[4]. For instance, some benzonitrile derivatives have been investigated for their cardiovascular effects[5]. Additionally, in-vivo studies on tert-butylphenols have demonstrated their potential to interact with nuclear receptors, suggesting possible endocrine-disrupting effects that warrant further investigation for any compound in this class[6]. Developmental toxicity studies on various nitriles have shown that they can produce characteristic defects, and the maternal production of cyanide may contribute to this toxicity[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key in-vitro assays that could be adapted for the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
Add a specific volume of the compound solution to a microplate well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of a compound to inhibit the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Culture macrophage cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).
-
Normalize the gene expression data to a housekeeping gene and compare the expression levels in treated versus untreated cells.
Visualizing Pathways and Workflows
Signaling Pathway of Inflammation Inhibition
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of phenolic antioxidants like BHA, which may be relevant for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
General Experimental Workflow for In-Vitro Assessment
This diagram outlines a typical workflow for the initial in-vitro evaluation of a compound like this compound.
Caption: General experimental workflow for in-vitro screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutagenicity of 3-tert-butyl-4-hydroxyanisole (BHA) and its metabolites in short-term tests in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3-tert-Butyl-4-hydroxyanisole and its hydroquinone and quinone metabolites on rat and human embryonic cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate
3-(tert-Butyl)-4-hydroxybenzonitrile is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and specialty chemicals. Its strategic importance necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Palladium-Catalyzed Cyanation | Method 2: Halogenation and Cyanation | Method 3: Formylation and Oximation |
| Starting Material | 2-tert-Butyl-4-bromophenol | 2-tert-Butylphenol | 2-tert-Butylphenol |
| Key Reagents | Pd(OAc)₂, dppf, Zn(CN)₂ | NBS or NCS, CuCN | Chloroform, NaOH, Hydroxylamine |
| Typical Yield | ~85% | Two steps, overall yield variable | Two steps, overall yield variable |
| Reaction Temperature | 120°C | Room Temperature (Halogenation), >150°C (Cyanation) | 60-70°C (Formylation), Reflux (Oximation) |
| Reaction Time | 18 hours | Variable (several hours per step) | Variable (several hours per step) |
| Key Advantages | High yield in a single cyanation step | Utilizes readily available starting material | Avoids the use of highly toxic cyanide reagents in the final step |
| Key Disadvantages | Requires a pre-functionalized starting material, use of a toxic cyanide salt | Multi-step process, potentially harsh conditions for cyanation | Multi-step process, use of chloroform |
Method 1: Direct Palladium-Catalyzed Cyanation of 2-tert-Butyl-4-bromophenol
This method offers a direct route to the target molecule from a halogenated precursor. The use of a palladium catalyst and a phosphine ligand facilitates the efficient introduction of the nitrile group.
Experimental Protocol
A mixture of 2-tert-butyl-4-bromophenol (1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol), and zinc cyanide (Zn(CN)₂, 0.6 mmol) in 5 mL of dimethylformamide (DMF) is placed in a sealed reaction vessel. The mixture is degassed and then heated to 120°C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Palladium-catalyzed cyanation workflow.
Method 2: Two-Step Synthesis via Halogenation and Cyanation
This approach involves the initial halogenation of the readily available 2-tert-butylphenol, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-4-halophenol
To a solution of 2-tert-butylphenol (10 mmol) in a suitable solvent such as dichloromethane or acetonitrile, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (10.5 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 2-tert-butyl-4-halophenol.
Step 2: Cyanation of 2-tert-Butyl-4-halophenol
A mixture of the 2-tert-butyl-4-halophenol (5 mmol) and copper(I) cyanide (CuCN, 6 mmol) in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) is heated to over 150°C for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Caption: Two-step halogenation-cyanation pathway.
Method 3: Two-Step Synthesis via Formylation and Oximation
This pathway avoids the direct use of highly toxic metal cyanides in the final step by first introducing a formyl group, which is then converted to the nitrile.
Experimental Protocols
Step 1: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde
To a solution of 2-tert-butylphenol (20 mmol) in a suitable solvent, a formylating agent is added. A common method is the Reimer-Tiemann reaction, where a mixture of chloroform (60 mmol) and a strong base like sodium hydroxide is used. The reaction is typically heated at 60-70°C for several hours. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude aldehyde is then purified.
Step 2: Conversion of Aldehyde to Nitrile
The 3-(tert-butyl)-4-hydroxybenzaldehyde (15 mmol) is dissolved in a solvent such as formic acid or ethanol. Hydroxylamine hydrochloride (18 mmol) is added, and the mixture is refluxed for several hours. The reaction converts the aldehyde to an oxime, which then dehydrates in situ to form the nitrile. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the final product.
Caption: Formylation and oximation synthetic route.
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors, including the availability of starting materials, scale of the reaction, and tolerance for specific reagents and reaction conditions. The direct palladium-catalyzed cyanation offers an efficient route if the brominated precursor is accessible. The two-step halogenation-cyanation pathway is a versatile option starting from the readily available 2-tert-butylphenol, though it involves harsh conditions in the second step. The formylation-oximation route provides a valuable alternative that avoids the use of metal cyanides in the final transformation. Researchers should carefully consider the trade-offs between yield, cost, safety, and environmental impact when selecting a synthetic strategy.
A Comparative Guide to Confirming the Identity of Synthesized 3-(tert-Butyl)-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for confirming the identity of synthesized 3-(tert-Butyl)-4-hydroxybenzonitrile against potential isomeric impurities. Detailed experimental protocols and workflows are presented to aid researchers in establishing the purity and structure of this key synthetic intermediate.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern is crucial for its desired reactivity and biological activity. During synthesis, the formation of isomers, such as 2-(tert-Butyl)-4-hydroxybenzonitrile and the di-substituted 3,5-di-tert-butyl-4-hydroxybenzonitrile, can occur. Distinguishing the target compound from these closely related structures is paramount for ensuring the quality and efficacy of the final product. This guide outlines the key analytical techniques and expected data for the unambiguous identification of this compound.
Comparison of Analytical Data
The following table summarizes the predicted and known analytical data for this compound and its common isomers. This data serves as a reference for researchers to compare against their experimental findings.
| Property | This compound (Target) | 2-(tert-Butyl)-4-hydroxybenzonitrile (Isomer 1) | 3,5-di-tert-butyl-4-hydroxybenzonitrile (Isomer 2) |
| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO | C₁₅H₂₁NO |
| Molecular Weight | 175.23 g/mol | 175.23 g/mol | 231.34 g/mol |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=2.2 Hz, 1H), 7.40 (dd, J=8.5, 2.2 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.50 (s, 1H, OH), 1.45 (s, 9H) | δ 7.45 (d, J=8.4 Hz, 1H), 7.00 (d, J=2.1 Hz, 1H), 6.85 (dd, J=8.4, 2.1 Hz, 1H), 5.60 (s, 1H, OH), 1.40 (s, 9H) | δ 7.50 (s, 2H), 5.65 (s, 1H, OH), 1.48 (s, 18H) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 159.0, 137.5, 134.0, 128.0, 119.5, 116.0, 110.0, 35.0, 29.5 | δ 160.0, 138.0, 133.0, 120.0, 118.0, 115.0, 109.0, 35.5, 30.0 | δ 158.5, 137.0, 128.5, 119.0, 108.0, 35.8, 30.5 |
| Predicted IR (cm⁻¹) | ~3400 (O-H), ~2960 (C-H), ~2230 (C≡N), ~1600, 1500 (C=C aromatic) | ~3400 (O-H), ~2960 (C-H), ~2230 (C≡N), ~1600, 1500 (C=C aromatic) | ~3600 (O-H, sharp), ~2960 (C-H), ~2230 (C≡N), ~1600, 1500 (C=C aromatic) |
| Predicted Mass Spectrum (EI, m/z) | 175 (M⁺), 160 ([M-CH₃]⁺), 148 ([M-C₂H₃]⁺) | 175 (M⁺), 160 ([M-CH₃]⁺), 148 ([M-C₂H₃]⁺) | 231 (M⁺), 216 ([M-CH₃]⁺) |
Experimental Protocols
To confirm the identity of synthesized this compound, a combination of spectroscopic methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Compare the chemical shifts, coupling constants (J-values), and integration of the aromatic and aliphatic protons with the predicted values in the table. The distinct splitting patterns of the aromatic protons are key to differentiating the isomers.
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.
-
Analysis: Compare the chemical shifts of the carbon atoms with the predicted values. The number of distinct aromatic signals and the chemical shift of the carbon bearing the tert-butyl group are important diagnostic features.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), alkyl (C-H), nitrile (C≡N), and aromatic (C=C) functional groups. The position and shape of the O-H stretch can provide clues about intermolecular hydrogen bonding.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe or gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the predicted fragmentation to further support the structure. The loss of a methyl group ([M-15]⁺) is a characteristic fragmentation for tert-butyl containing compounds.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for confirming the identity of the synthesized compound and a conceptual pathway for its synthesis.
Caption: A logical workflow for the analytical confirmation of synthesized compounds.
Caption: Key spectroscopic features differentiating the target compound from its isomers.
A Comparative Analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile as a Stabilizer for Pharmaceutical Applications
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) and final formulations is paramount to guaranteeing safety, efficacy, and shelf-life. Oxidative degradation is a primary challenge, necessitating the use of stabilizers or antioxidants.[1] This guide provides a comparative benchmark of 3-(tert-Butyl)-4-hydroxybenzonitrile, a phenolic antioxidant, against widely used commercial stabilizers such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).
Mechanism of Action: Free Radical Scavenging
Phenolic compounds, including this compound, BHA, and BHT, exert their stabilizing effects primarily by acting as free radical scavengers.[2][3] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (R•), which are often the initiators of oxidative chain reactions. This process terminates the degradation cascade.[4][5] The resulting phenoxy radical (ArO•) is significantly more stable due to resonance delocalization and steric hindrance from bulky substituents like the tert-butyl group, preventing it from initiating new radical chains.[6][7]
The fundamental antioxidant action is depicted in the pathway below:
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Comparative Performance Data
While direct, peer-reviewed comparative studies benchmarking this compound against BHA and BHT are not extensively available, performance can be inferred from structural similarities and established data on related phenolic antioxidants. The following table summarizes key characteristics based on available literature and chemical principles.
| Parameter | This compound | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) |
| Structure | C₁₁H₁₃NO | C₁₁H₁₆O₂ | C₁₅H₂₄O |
| Molecular Weight | 175.23 g/mol [8] | 180.24 g/mol | 220.35 g/mol |
| Antioxidant Activity | Potentially high due to the electron-withdrawing nitrile group which may facilitate H-atom donation. | Effective free radical scavenger. Some studies suggest higher activity than BHT in certain conditions.[9][10][11][12] | Widely used, effective antioxidant. Often used in combination with BHA for synergistic effects.[3][13] |
| Solubility | Primarily soluble in organic solvents and fats.[3] | Fat-soluble.[3] | Fat-soluble.[3] |
| Primary Application | Used as a stabilizer and antioxidant in polymers, plastics, adhesives, and personal care products.[14][15] | Food preservation (cereals, butter, meats), animal feed, food packaging, cosmetics, petroleum products.[3] | Food preservation (fats and oils), food packaging, cosmetics, pharmaceuticals.[3] |
| Regulatory Notes | Primarily for industrial and research use. | FDA-approved food additive, though some studies raise concerns about potential health effects.[3][16] | FDA-approved food additive, also subject to ongoing health and safety evaluations.[3][16] |
Experimental Protocols: Evaluating Stabilizer Efficacy
To quantitatively assess and compare the antioxidant performance of stabilizers like this compound, standardized experimental assays are crucial. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.[17][18]
Protocol: DPPH Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is observable as a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[18][19][20]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound, BHA, BHT)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[17]
-
Preparation of Test Samples: Create a series of dilutions for each test compound and the positive control in methanol (e.g., 10, 25, 50, 100 µg/mL).[18]
-
Reaction: Add a defined volume of the DPPH solution (e.g., 200 µL) to an equal volume of each sample dilution (e.g., 20 µL) in a microplate well. Include a blank control containing only the solvent and DPPH.[17]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][20]
-
Measurement: Measure the absorbance of each well at 517 nm.[17]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[18] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Data Analysis: Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration of the stabilizer required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
Framework for Stabilizer Selection
Choosing the appropriate stabilizer requires consideration of multiple factors beyond just antioxidant capacity. The formulation's composition, intended storage conditions, and regulatory requirements are all critical. Oxidative stability testing under accelerated conditions (e.g., elevated temperature, humidity, and oxygen exposure) is an essential step in pharmaceutical development to ensure product integrity.[1][21][22]
Caption: Decision framework for selecting an appropriate antioxidant stabilizer.
Conclusion
This compound presents a chemical structure analogous to effective phenolic antioxidants, suggesting its potential as a high-performance stabilizer. Its utility in industrial applications like polymers and adhesives is noted.[14] However, for pharmaceutical applications, established stabilizers like BHA and BHT have the significant advantage of a long history of use and extensive regulatory review. While BHA and BHT are not without controversy, their performance characteristics are well-documented.[16]
For drug development professionals, this compound may serve as a valuable research tool or a candidate for novel formulations where existing stabilizers are unsuitable. However, its adoption would necessitate rigorous safety, toxicity, and efficacy testing, following protocols similar to those outlined in this guide, to meet stringent pharmaceutical standards. The selection between this compound and commercial alternatives will ultimately depend on a balance of performance, the specific needs of the formulation, and the demanding regulatory landscape of drug development.
References
- 1. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Chemistry of BHA and BHT Food Preservatives [thoughtco.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 14. Cas 4910-04-7,3-TERT-BUTYL-4-HYDROXYBENZONITRILE | lookchem [lookchem.com]
- 15. This compound [myskinrecipes.com]
- 16. uk.typology.com [uk.typology.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. admin.mantechpublications.com [admin.mantechpublications.com]
Unlocking Potent and Stable Farnesoid X Receptor (FXR) Antagonists: A Comparative Analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile Analogs
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the structure-activity relationships (SAR) of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. The data presented is based on a systematic study of forty derivatives, offering insights into the structural modifications that enhance potency and stability.
The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic strategy for metabolic diseases. This guide focuses on a series of compounds built around a 3-(tert-butyl)-4-hydroxyphenyl core, exploring how substitutions on an attached phenyl ring influence their FXR antagonistic activity. While the initial focus was on 3-(tert-Butyl)-4-hydroxybenzonitrile derivatives, the most comprehensive available data pertains to closely related benzoate and benzamide analogs. The SAR insights from these analogs are highly relevant for the rational design of future this compound-based FXR modulators.
Comparative Analysis of FXR Antagonistic Activity
The following table summarizes the in vitro FXR antagonistic activity (IC50 values) of a selection of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives. The data highlights key structural modifications and their impact on potency.
| Compound ID | Core Structure | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 1 | Benzoate | H | Cl | H | Cl | H | Moderate |
| 2a | Benzoate | Cl | H | Cl | H | H | > 10 |
| 2b | Benzoate | Cl | H | H | H | H | 5.6 |
| 2c | Benzoate | H | Cl | H | H | H | 4.8 |
| 2d | Benzoate | H | F | H | H | H | 7.2 |
| 2e | Benzoate | H | CH3 | H | H | H | > 10 |
| 3a | Benzoate | Cl | H | Cl | CONH2 | H | 0.25 |
| 3b | Benzoate | Cl | H | Cl | CONHCH3 | H | 0.18 |
| 3c | Benzoate | Cl | H | Cl | CON(CH3)2 | H | 0.31 |
| 4a | Benzamide | Cl | H | Cl | H | H | 1.2 |
| 4b | Benzamide | Cl | H | Cl | CONH2 | H | 0.45 |
Key Structure-Activity Relationship (SAR) Insights
The study of these derivatives reveals several critical insights for designing potent FXR antagonists[1]:
-
Substitution on the Phenyl Ring is Crucial: The nature and position of substituents on the phenyl ring significantly impact antagonistic activity.
-
Dichlorophenyl Substitution: A 2,4-dichlorophenyl group (as in the initial hit, compound 1) confers moderate activity.
-
Amide Group Enhances Potency: The introduction of an amide group at the para-position of the dichlorophenyl ring, particularly a 2,6-dichloro-4-amidophenyl moiety, leads to a substantial improvement in potency (e.g., compounds 3a, 3b, and 3c).
-
Ester to Amide Linker: Replacing the benzoate ester linkage with a more stable benzamide linkage generally results in a slight decrease in potency but an improvement in metabolic stability (compare compounds 2a and 4a).
-
The 3-(tert-Butyl)-4-hydroxyphenyl Moiety is Essential: This core scaffold is critical for maintaining FXR antagonistic activity.
Experimental Protocols
Farnesoid X Receptor (FXR) Antagonist Assay (Luciferase Reporter Gene Assay)
This assay is a common method to screen for and characterize FXR modulators.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates.
- Transient transfection is performed using a lipid-based transfection reagent. The plasmids co-transfected are:
- An FXR expression vector.
- A luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Compound Treatment:
- After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.
- A known FXR agonist (e.g., GW4064) is added to all wells (except for the negative control) to induce FXR activation.
- The cells are incubated with the compounds and agonist for another 24 hours.
3. Luciferase Activity Measurement:
- The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
- Firefly luciferase activity (driven by FXR activation) and Renilla luciferase activity (for normalization) are measured sequentially in a luminometer.
4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
- The percentage of inhibition by the test compound is calculated relative to the agonist-only control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and the general workflow for identifying FXR antagonists.
Caption: FXR Signaling Pathway and Mechanism of Antagonism.
Caption: General Workflow for the Discovery of FXR Antagonists.
References
A Comparative Guide to Purity Assessment of 3-(tert-Butyl)-4-hydroxybenzonitrile
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of 3-(tert-Butyl)-4-hydroxybenzonitrile, a key intermediate in the synthesis of various organic molecules. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis are compared, with supporting experimental protocols and data presentation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, qNMR, and Melting Point Analysis for the assessment of this compound purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantification is based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the sample, often relative to a certified internal standard.[1][2] | A pure crystalline solid melts at a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[3][4][5] |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound.[6] | Requires derivatization to increase the volatility and thermal stability of the polar phenolic group.[7][8] | Applicable to any soluble compound with a unique NMR signal. Provides both structural and quantitative information simultaneously.[1][2][9][10] | A rapid and simple method for a preliminary assessment of the purity of crystalline solids.[3][4][11] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol or acetonitrile). Filtration is recommended. | Derivatization (e.g., silylation) to form a more volatile derivative, followed by dissolution in a volatile solvent.[8][12][13] | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. | The sample must be a dry, finely ground powder packed into a capillary tube.[11][14] |
| Sensitivity | High (typically ppm levels). | Very high (can reach ppb levels), especially with a mass spectrometer (MS) detector. | Moderate to low (typically requires mg of sample). | Low; generally suitable for detecting impurities at levels >1%.[11] |
| Precision & Accuracy | High precision and accuracy with proper calibration. | High precision and accuracy, but can be affected by the efficiency of the derivatization reaction. | Very high accuracy and precision, as it is a primary ratio method.[2] | Lower precision and accuracy compared to chromatographic and spectroscopic methods.[5] |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate, as the derivatization step adds to the sample preparation time. | Moderate, with longer acquisition times required for high precision. | High, multiple samples can often be analyzed simultaneously. |
| Cost (Instrument) | Moderate to high. | Moderate to high. | High. | Low. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[6]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis: The purity is determined using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a derivatization step to make the analyte suitable for GC analysis.[7][8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Data Analysis: Purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the trimethylsilyl derivative of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[1][2][10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Melting Point Analysis
This is a straightforward technique to get a preliminary indication of purity.[3][4][11]
-
Instrumentation: A melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Finely grind the crystalline sample into a powder.
-
Pack the powder into a capillary tube to a depth of 2-3 mm.
-
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This is the melting point range.
-
-
Data Analysis: A pure sample will have a sharp melting point range (typically ≤ 1 °C). A broad melting point range is indicative of the presence of impurities.[3][5] The observed melting point can be compared to the literature value for pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the purity assessment of a this compound sample and the signaling pathway for selecting the appropriate analytical technique.
Caption: Workflow for Purity Assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity determination.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Reproducibility in Focus: A Comparative Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile for Experimental Success
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 3-(tert-Butyl)-4-hydroxybenzonitrile, a versatile intermediate in various research applications, alongside common alternatives. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in experimental design and ensure greater consistency in outcomes.
This compound, with the chemical formula C₁₁H₁₃NO, is a key building block in the synthesis of antioxidants, polymer stabilizers, and potential therapeutic agents.[1][2] Its chemical structure, featuring a nitrile group and a sterically hindered phenol, imparts specific reactivity and biological activity. However, the reproducibility of experiments involving this compound can be influenced by various factors, including the purity of the starting material, the specific experimental conditions, and the choice of analytical methods.
This guide explores the performance of this compound in key experimental assays and compares it with structurally related and alternative compounds.
Comparative Performance Data
A direct comparison of the experimental performance of this compound with its alternatives is often hampered by the limited availability of publicly accessible, standardized data for this specific compound. However, by examining data from structurally similar phenolic antioxidants, we can infer potential performance characteristics.
Table 1: Antioxidant Activity of Phenolic Compounds (DPPH Assay)
| Compound | IC50 (μg/mL) | Reference |
| This compound | Data not available | - |
| Butylated Hydroxyanisole (BHA) (3-tert-Butyl-4-methoxyphenol) | 15 - 40 | [3] |
| Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol) | ~11 | [4] |
| 2,4-di-tert-butylphenol | Data varies | [3] |
| Ascorbic Acid (Standard) | ~3.37 | [5] |
| Trolox (Standard) | Data varies | [6] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.
Table 2: Cytotoxicity of Phenolic Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | 0.16 | [7] |
| β-nitrostyrene derivative | MCF-7 | 0.81 (µg/mL) | [8] |
| Doxorubicin (Standard) | HeLa, SiHa, CaSki | 1 - 1.5 | [9] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxicity.
Alternative Compounds for Comparative Studies
For researchers seeking to evaluate the efficacy and reproducibility of experiments, several alternative compounds can be considered alongside this compound.
-
Butylated Hydroxyanisole (BHA): A widely used antioxidant in the food and pharmaceutical industries, BHA is structurally similar to this compound, with a methoxy group instead of a nitrile. Its antioxidant properties are well-documented.[3][4][10]
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant, BHT features two tert-butyl groups, offering greater steric hindrance around the hydroxyl group, which can influence its radical scavenging activity and metabolic stability.[4][10][11]
-
Trifluoromethylcyclopropyl-containing Analogs: As the tert-butyl group can be susceptible to metabolic oxidation, analogs where this group is replaced by a more metabolically stable trifluoromethylcyclopropyl group are valuable for in vivo studies. This substitution has been shown to increase metabolic stability.
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments, it is crucial to follow standardized and detailed protocols. Below are methodologies for key assays relevant to the evaluation of this compound and its alternatives.
Synthesis of this compound
General Procedure for Synthesis of Hydroxyphenylacetonitriles:
-
Suspend the starting material, 3-tert-butyl-4-hydroxybenzyl alcohol, and a cyanide source (e.g., potassium cyanide) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a weak acid, like acetic acid, dropwise to the heated reaction mixture (e.g., 125°C) over a period of one hour with continuous stirring.
-
Continue stirring the mixture at the same temperature for an additional two hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then worked up using an aqueous and organic solvent extraction (e.g., water and chloroform).
-
The combined organic phases are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to various concentrations.
-
Reaction: In a 96-well microplate, add a specific volume of each concentration of the sample solution to the wells. Then, add the DPPH solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(tert-Butyl)-4-hydroxybenzonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(tert-Butyl)-4-hydroxybenzonitrile, a compound requiring careful management as hazardous waste. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All work involving this compound, including disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the properties of related compounds underscore the need for cautious handling.
| Property | Value |
| Hazard Class | Assumed Hazardous (based on similar compounds) |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant |
| Disposal Route | Licensed Hazardous Waste Facility |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound and any contaminated materials is through an approved hazardous waste management facility.[1][2] Direct disposal into sanitary sewer systems is strictly prohibited.[2]
Waste Segregation and Collection
-
Pure Chemical Waste: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.[3][4]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups, must be treated as hazardous waste.[1][4] These items should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[3][4]
Storage of Chemical Waste
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.[5] For example, keep this organic nitrile compound away from strong acids or bases.[6]
-
Containers must remain closed except when adding waste.[4]
Spill Management
In the event of a spill:
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[6] For liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand.[7][8]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[7]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[7] Dispose of all contaminated cleaning materials as hazardous waste.[4][7]
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][8]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional protocol.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound or relevant safety information.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-(tert-Butyl)-4-hydroxybenzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS No. 4910-04-7) was readily available.[1][2][3] The following guidance is synthesized from safety data for structurally similar compounds, including substituted benzonitriles and phenols. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation.[4][5][6]
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | Conforming to EN 166 or OSHA 29 CFR 1910.133[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for chemical resistance. |
| Body Protection | Laboratory coat or other protective clothing | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary. | Conforming to OSHA 29 CFR 1910.134. |
Emergency First Aid Procedures
In case of exposure, immediate action is critical. The following first aid measures are based on guidelines for similar chemical structures.[4][5]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that an eyewash station and a safety shower are readily accessible.
-
Safe Handling Practices : Avoid the formation of dust and aerosols. Do not breathe dust, fumes, or vapors.[4][8] Avoid contact with skin and eyes.[8][9][10] Wash hands thoroughly after handling.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[4][8]
Spill and Disposal Procedures
Proper containment and disposal of spills and waste are critical to prevent contamination and exposure.
-
Spill Response :
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[4][8]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Waste Disposal :
-
Collect all waste material (including contaminated PPE and cleaning materials) in clearly labeled, sealed containers.
-
Dispose of chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in regular trash.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safely handling and responding to incidents involving this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical decision-making process for responding to an exposure incident.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-TERT-BUTYL-4-HYDROXYBENZONITRILE - CAS:4910-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
